molecular formula C11H13NO4 B1315237 Ethanone, 1-(3-nitro-4-propoxyphenyl)- CAS No. 54375-49-4

Ethanone, 1-(3-nitro-4-propoxyphenyl)-

Cat. No.: B1315237
CAS No.: 54375-49-4
M. Wt: 223.22 g/mol
InChI Key: QTEMPZVBRCDQBD-UHFFFAOYSA-N
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Description

Ethanone, 1-(3-nitro-4-propoxyphenyl)- is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-nitro-4-propoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-3-6-16-11-5-4-9(8(2)13)7-10(11)12(14)15/h4-5,7H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEMPZVBRCDQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50486774
Record name Ethanone, 1-(3-nitro-4-propoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50486774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54375-49-4
Record name Ethanone, 1-(3-nitro-4-propoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50486774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Difference between 3-nitro-4-propoxyacetophenone and 3-nitro-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 3-nitro-4-propoxyacetophenone and 3-nitro-4-methoxyacetophenone .

Executive Summary

In the optimization of small molecule therapeutics, the modulation of alkoxy side chains on aromatic scaffolds is a critical strategy for tuning physicochemical properties without altering the core pharmacophore. This guide contrasts 3-nitro-4-methoxyacetophenone (the standard "Methyl" analog) with 3-nitro-4-propoxyacetophenone (the lipophilic "Propyl" analog).

While the methoxy analog (CAS 6277-38-9) is a ubiquitous commercial building block, the propoxy analog represents a strategic variant often synthesized de novo to modulate LogP (lipophilicity) , membrane permeability , and metabolic stability in Structure-Activity Relationship (SAR) studies. Both compounds serve as precursors to 3-amino-4-alkoxyacetophenones, which are essential intermediates for indole, quinoline, and benzimidazole scaffolds found in anti-allergic (e.g., leukotriene antagonists) and anti-inflammatory agents.

Physicochemical Profile & Structural Divergence[1]

The primary distinction between these two analogs lies in the alkyl chain length, which fundamentally alters their solvation energy and crystal packing.

Feature3-Nitro-4-Methoxyacetophenone3-Nitro-4-Propoxyacetophenone
Role Standard ReagentLipophilic Probe / SAR Analog
Molecular Formula C₉H₉NO₄C₁₁H₁₃NO₄
Molecular Weight 195.17 g/mol 237.25 g/mol
Lipophilicity (cLogP) ~1.3 - 1.5~2.3 - 2.6 (+1.0 log unit)
Melting Point 97–100 °C [1]~65–75 °C (Predicted*)
Solubility (Water) LowNegligible
Solubility (Organic) Soluble in DCM, EtOAc, AcetoneHighly soluble in DCM, Toluene
Steric Bulk (Taft Es) -1.24 (Methoxy)-1.60 (Propoxy)

*Note: The propoxy analog typically exhibits a lower melting point than the methoxy analog due to the flexible propyl chain disrupting the crystal lattice packing efficiency.

Synthetic Pathways: Divergent Alkylation Strategies

While the methoxy analog can be obtained via direct nitration of 4-methoxyacetophenone, this route is often unsuitable for the propoxy analog due to the risk of oxidative dealkylation of the longer chain under harsh nitrating conditions.

The Industry-Standard Approach: The most robust, self-validating protocol for both compounds utilizes a Williamson Ether Synthesis starting from a common precursor: 4-hydroxy-3-nitroacetophenone . This convergent approach ensures regiochemical purity (nitro group ortho to the phenol).

Synthesis Workflow Visualization

SynthesisPath Start 4-Hydroxy-3-nitroacetophenone (Common Precursor) Base Base Activation (K2CO3 / DMF) Start->Base Me_Reagent Methylating Agent (MeI or DMS) Base->Me_Reagent Path A Pr_Reagent Propylating Agent (n-Propyl Bromide) Base->Pr_Reagent Path B Me_Product 3-Nitro-4-Methoxyacetophenone (Precipitates on water workup) Me_Reagent->Me_Product RT, 2h Pr_Product 3-Nitro-4-Propoxyacetophenone (Requires extraction/column) Pr_Reagent->Pr_Product 60°C, 4-6h (Slower Kinetics)

Figure 1: Divergent synthesis of alkoxy-nitroacetophenones via nucleophilic substitution.

Detailed Experimental Protocols
Precursor Preparation: 4-Hydroxy-3-nitroacetophenone [1]
  • Reagents: 4-Hydroxyacetophenone (1.0 eq), Nitric Acid (65%, 1.1 eq), Acetic Acid (Solvent).

  • Protocol: Dissolve 4-hydroxyacetophenone in acetic acid. Cool to 0-5°C. Add HNO₃ dropwise. The nitro group adds ortho to the hydroxyl group due to the directing effect of the phenoxide/phenol and steric blocking of the acetyl group. Pour into ice water; filter the yellow precipitate.

  • Validation: NMR should show a doublet (J~9Hz) at ~7.2 ppm (H-5), a doublet of doublets at ~8.1 ppm (H-6), and a doublet at ~8.4 ppm (H-2).

Path A: Synthesis of 3-Nitro-4-Methoxyacetophenone
  • Reaction: Suspend 4-hydroxy-3-nitroacetophenone (10 mmol) and K₂CO₃ (15 mmol) in Acetone (30 mL). Add Methyl Iodide (12 mmol) or Dimethyl Sulfate (11 mmol).

  • Conditions: Reflux for 2 hours or stir at RT overnight.

  • Workup: The inorganic salts can be filtered off. The filtrate is concentrated.[2] Alternatively, pour the reaction mixture into ice water (100 mL). The product is highly crystalline and will precipitate as a pale yellow solid.

  • Purification: Recrystallization from Ethanol/Water.

  • Key Observation: High yield (>90%) and easy purification due to high crystallinity [2].

Path B: Synthesis of 3-Nitro-4-Propoxyacetophenone
  • Reaction: Dissolve 4-hydroxy-3-nitroacetophenone (10 mmol) and K₂CO₃ (20 mmol) in DMF (20 mL). Note: Acetone is often insufficient for the slower kinetics of propyl bromide.

  • Reagent Addition: Add 1-Bromopropane (15 mmol). Note: Excess alkyl halide is required due to volatility and lower electrophilicity compared to MeI.

  • Conditions: Heat to 60-70°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The propyl analog runs higher (Rf ~0.6) than the starting material (Rf ~0.2).

  • Workup (Critical Difference): Pouring into water may result in an oil or a gummy solid due to the lower melting point.

    • Protocol: Extract the aqueous quench with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove unreacted phenol) and Brine. Dry over Na₂SO₄.

  • Purification: If the product does not crystallize upon standing, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Impact on Downstream Chemistry (SAR Implications)

When these intermediates are carried forward (typically reduction to the aniline for coupling), the "Propoxy" chain introduces specific challenges and advantages.

Reduction to 3-Amino-4-Alkoxyacetophenone
  • Method: Hydrogenation (H₂, Pd/C) or Iron reduction (Fe/NH₄Cl).

  • Difference: The propoxy analog is more soluble in alcoholic solvents (MeOH/EtOH), facilitating high-concentration hydrogenation. However, during workup, the amino-propoxy analog is significantly more lipophilic. It may not dissolve in dilute aqueous acid as readily as the methoxy analog, requiring non-aqueous workup (filtration of catalyst and concentration).

Biological & Pharmacokinetic (PK) Tuning

Researchers substitute the Methoxy group with Propoxy to test the "Magic Methyl" vs. "Grease" effect :

  • Metabolic Stability: The methoxy group is a substrate for O-demethylation. The propyl group is susceptible to omega-oxidation or O-dealkylation, but the rates differ. A propyl chain can sometimes block a metabolic soft spot or, conversely, introduce a new one.

  • Receptor Binding: The propyl chain extends ~3.5 Å further than the methyl. This is used to probe the depth of hydrophobic pockets in receptors (e.g., Leukotriene receptors, GPCRs). If the binding pocket is tight, the propoxy analog will lose potency (steric clash). If the pocket is large and hydrophobic, potency often increases by 5–10 fold due to the hydrophobic effect (displacement of water).

References

  • Sigma-Aldrich. (2024). Product Specification: 4'-Methoxy-3'-nitroacetophenone (CAS 6277-38-9).[3]

  • NIST Chemistry WebBook. (2024). IR and Mass Spectra of 4-Methoxy-3-nitroacetophenone.

  • ResearchGate. (2017). Selective synthesis of 4-hydroxyacetophenone and downstream nitration protocols.

  • European Journal of Biomedical and Pharmaceutical Sciences. (2024). Regio-selective functionalization of hydroxy acetophenones.

Sources

Literature review on nitro-alkoxy-acetophenone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Nitro-Alkoxy-Acetophenone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Authored by a Senior Application Scientist

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the acetophenone core represents a "privileged scaffold"—a molecular framework that is a recurring motif in biologically active compounds.[1] Its synthetic tractability and the ease with which its aromatic ring and ketone moiety can be functionalized make it an ideal starting point for developing novel therapeutic agents. This guide delves into a specific, yet remarkably potent, class of these compounds: nitro-alkoxy-acetophenone derivatives .

The strategic incorporation of a nitro (–NO₂) group and an alkoxy (–O–R) group onto the acetophenone skeleton creates a unique electronic and steric environment. The nitro group, a powerful electron-withdrawing moiety, often enhances interactions with biological targets and can be a key pharmacophore in antimicrobial and anticancer agents.[2][3] Concurrently, the alkoxy group can modulate lipophilicity, improve metabolic stability, and provide additional hydrogen bonding opportunities, fine-tuning the compound's pharmacokinetic and pharmacodynamic profile.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this chemical class. We will move from foundational synthesis strategies to in-depth discussions of structure-activity relationships (SAR) and conclude with practical, field-tested experimental protocols. Our focus is not merely on what is done, but why it is done, grounding every step in established chemical and biological principles.

Core Synthesis Strategies: Building the Molecular Framework

The synthesis of nitro-alkoxy-acetophenone derivatives can be approached through several reliable pathways. The choice of strategy is often dictated by the desired substitution pattern on the aromatic ring and the availability of starting materials. The two primary approaches involve either the nitration of a pre-existing alkoxy-acetophenone or the construction of the acetophenone from a nitro-alkoxy-benzene precursor.

Pathway A: Electrophilic Nitration of Alkoxy-Acetophenones

This is often the most direct route. The acetyl group (–COCH₃) is a meta-directing deactivator, while the alkoxy group is an ortho-, para-directing activator. The final position of the incoming nitro group is determined by the interplay of these electronic effects.

A common procedure involves the careful addition of a nitrating mixture (concentrated nitric acid and sulfuric acid) to a solution of the starting alkoxy-acetophenone at low temperatures (typically 0-5 °C) to control the exothermic reaction and prevent over-nitration.[4] The strong acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

G cluster_prep Nitrating Agent Formation cluster_reaction Electrophilic Aromatic Substitution HNO3 Nitric Acid (HNO₃) NO2_plus Nitronium Ion (NO₂⁺) HNO3->NO2_plus + H₂SO₄ H3O_plus H₃O⁺ HNO3->H3O_plus H2SO4 Sulfuric Acid (H₂SO₄) HSO4_minus HSO₄⁻ H2SO4->HSO4_minus StartMat Alkoxy-Acetophenone Intermediate Sigma Complex (Resonance Stabilized) HSO4_minus->Intermediate Acts as base StartMat->Intermediate + NO₂⁺ Product Nitro-Alkoxy-Acetophenone Intermediate->Product - H⁺

Caption: General workflow for electrophilic nitration of alkoxy-acetophenones.

Pathway B: Friedel-Crafts Acylation

An alternative strategy begins with a nitro-alkoxy-benzene derivative. This compound can undergo Friedel-Crafts acylation using an acylating agent like acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

This method is particularly useful when the desired substitution pattern is not easily accessible through direct nitration. However, the strongly deactivating nature of the nitro group can make Friedel-Crafts reactions sluggish, often requiring harsher conditions.[5] The regioselectivity is governed by the existing alkoxy and nitro substituents.

Structure-Activity Relationships (SAR) and Biological Significance

The biological activity of nitro-alkoxy-acetophenone derivatives is profoundly influenced by the number and position of the nitro and alkoxy groups on the phenyl ring.

The Role of the Nitro Group

The electron-withdrawing nature of the nitro group is critical. It can increase the electrophilicity of the aromatic ring or the carbonyl carbon, facilitating interactions with nucleophilic residues in biological targets like enzymes and proteins.[2] This feature is often exploited in the design of:

  • Antimicrobial Agents: The nitro group can be bioreduced within microbial cells to form cytotoxic radical species, leading to cell death.[3] Studies on related nitroaromatic compounds have shown that the presence of a nitro group is often essential for antibacterial activity.[6][7]

  • Anticancer Agents: In the hypoxic (low oxygen) environment of solid tumors, the nitro group can be selectively reduced to generate potent cytotoxic metabolites, making these compounds promising hypoxia-activated prodrugs.[8]

  • Anti-inflammatory Agents: Chalcones (which can be synthesized from acetophenones) containing a nitro group have demonstrated significant anti-inflammatory effects. The position of the nitro group plays a crucial role, with ortho-substituted derivatives sometimes showing the highest activity.[9]

The Influence of the Alkoxy Group

The alkoxy substituent provides a complementary and crucial role in modulating the molecule's properties:

  • Pharmacokinetics: The size and nature of the alkyl chain in the alkoxy group (e.g., methoxy, ethoxy, propoxy) directly impact the compound's lipophilicity (logP). This is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Target Binding: The oxygen atom of the alkoxy group can act as a hydrogen bond acceptor, forming key interactions within the binding pocket of a target protein.

  • Selectivity: By varying the alkoxy chain, it is possible to fine-tune the selectivity of the compound for a specific biological target over others. For instance, in a study on 3-alkoxy-4-methanesulfonamido acetophenone derivatives, different alkoxy groups led to varied anti-inflammatory activity.[10]

SAR_Logic Core Nitro-Alkoxy-Acetophenone Core Scaffold Nitro Nitro Group (–NO₂) - Electron Withdrawing - Bioreduction Potential - H-Bond Acceptor Core:f1->Nitro Functionalization Alkoxy Alkoxy Group (–OR) - Modulates Lipophilicity - Steric Influence - H-Bond Acceptor Core:f1->Alkoxy Functionalization Activity Biological Activity Antimicrobial Anticancer Anti-inflammatory Nitro->Activity:f0 Enhances Alkoxy->Activity:f0 Modulates

Caption: Logical relationship between functional groups and biological activity.

Quantitative Data Summary

The following table summarizes representative biological activity data for acetophenone derivatives bearing nitro and/or other electron-withdrawing groups, illustrating the potency of this class.

Compound ClassTarget/AssayActivity MetricResultReference
Halogen/Nitro-substituted AcetophenonesRoot-knot nematode (M. incognita)EC₅₀ (24h)2.5 - 54.8 mg/L[1]
Nitro-substituted Pyrrole DerivativesS. aureusMIC20 µM[3]
Nitro-substituted ChalconesAnti-inflammatory (TPA model)% Inhibition80.77 ± 2.82%[9]
3-Alkoxy-4-methanesulfonamido AcetophenonesAnti-inflammatory (Carrageenan model)ActivityComparable to Rofecoxib[10]

Experimental Protocol: Synthesis of 3-Nitro-4-methoxyacetophenone

This protocol provides a self-validating system for the synthesis of a representative nitro-alkoxy-acetophenone derivative. Each step includes causality and expected observations.

Objective: To synthesize 3-nitro-4-methoxyacetophenone via electrophilic nitration of 4-methoxyacetophenone.

Materials:

  • 4-methoxyacetophenone (1 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter paper

  • Melting point apparatus

  • TLC plates and chamber

Step-by-Step Methodology
  • Reaction Setup and Cooling (Critical Step):

    • Action: Add 4-methoxyacetophenone (1 mmol) to a round-bottom flask. In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 mmol) to concentrated sulfuric acid (2 mL) while cooling in an ice bath.

    • Causality: The acetyl group directs meta, while the methoxy group directs ortho and para. The para position is sterically hindered by the methoxy group, and the acetyl group's deactivating effect favors nitration at the position ortho to the methoxy group (meta to the acetyl group). Pre-cooling the flask and reagents is essential to control the highly exothermic nitration reaction, preventing unwanted side products and ensuring safety.[11]

  • Addition of Nitrating Agent:

    • Action: Slowly add the cold nitrating mixture dropwise to the stirred solution of 4-methoxyacetophenone over 15-20 minutes, ensuring the internal temperature does not rise above 10 °C.

    • Causality: A slow, controlled addition of the nitronium ion (NO₂⁺) precursor ensures a steady reaction rate and prevents localized heating, which could lead to dinitration or oxidative degradation of the starting material.

  • Reaction Monitoring:

    • Action: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

    • Causality: TLC allows for the visual confirmation of the consumption of the starting material (higher Rf value) and the formation of the more polar product (lower Rf value). The reaction is complete when the spot corresponding to the starting material has disappeared.

  • Work-up and Isolation:

    • Action: Carefully pour the reaction mixture over a beaker filled with crushed ice and water. A solid precipitate should form.

    • Causality: Quenching the reaction on ice-water serves two purposes: it stops the reaction immediately and precipitates the organic product, which is insoluble in the aqueous acidic medium.

  • Purification:

    • Action: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold distilled water until the filtrate is neutral to pH paper. Recrystallize the crude product from ethanol.

    • Causality: Washing with water removes residual acids. Recrystallization from a suitable solvent like ethanol purifies the product by separating it from any unreacted starting material or soluble impurities, yielding a crystalline solid.

  • Characterization:

    • Action: Dry the purified crystals and determine the yield. Characterize the product by measuring its melting point and analyzing its structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

    • Causality: Comparing the observed melting point to the literature value provides a preliminary assessment of purity. Spectroscopic analysis provides definitive structural confirmation of the final product.

Conclusion and Future Directions

Nitro-alkoxy-acetophenone derivatives represent a versatile and potent class of compounds with significant therapeutic potential. Their synthesis is well-established, and the electronic properties conferred by the nitro and alkoxy groups provide a robust platform for developing agents with diverse biological activities, from antimicrobial to anticancer.

Future research should focus on expanding the chemical space by exploring a wider variety of alkoxy substituents and investigating the effects of multiple nitro groups on the aromatic ring. Furthermore, detailed mechanistic studies are required to fully elucidate how these compounds interact with their biological targets, paving the way for the rational design of next-generation therapeutics with enhanced efficacy and safety profiles. The integration of computational docking studies with synthesis and biological evaluation will be paramount in accelerating the discovery process.[10]

References

  • Natural-derived acetophenones: chemistry and pharmacological activities. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • The Influence of Nitro Group on Synthesis. (n.d.). JOCPR. Retrieved February 13, 2026, from [Link]

  • BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. (2025). Rasayan Journal of Chemistry. Retrieved February 13, 2026, from [Link]

  • Selective hydrodeoxygenation of acetophenone derivatives using a Fe25Ru75@SILP catalyst: a practical approach to the synthesis of alkyl phenols and anilines. (2022, March 11). RSC Publishing. Retrieved February 13, 2026, from [Link]

  • Structure–Activity Relationships in Nitro-Aromatic Compounds. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Synthesis of 3-nitroacetophenone. (n.d.). IS MUNI. Retrieved February 13, 2026, from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). Semantic Scholar. Retrieved February 13, 2026, from [Link]

  • A kind of method of synthesizing o-nitroacetophenone compound. (n.d.). Google Patents.
  • How to synthesise 2-nitroacetophenone by nitration of acetophenone. (2019, March 6). Quora. Retrieved February 13, 2026, from [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). Multidisciplinary Digital Publishing Institute. Retrieved February 13, 2026, from [Link]

  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. (2024, October 8). MDPI. Retrieved February 13, 2026, from [Link]

  • Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents. (2012, March). PubMed. Retrieved February 13, 2026, from [Link]

  • Selective hydrodeoxygenation of acetophenone derivatives using a Fe 25 Ru 75 @SILP catalyst: a practical approach to the synthesis of alkyl phenols and anilines. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Selective hydrodeoxygenation of acetophenone derivatives using a Fe25Ru75@SILP catalyst: a practical approach to the synthesis of. (n.d.). Green Chemistry. Retrieved February 13, 2026, from [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024, July 25). MDPI. Retrieved February 13, 2026, from [Link]

  • Structure-activity relationships in nitrothiophenes. (2006, December 1). PubMed. Retrieved February 13, 2026, from [Link]

  • Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. (2018, December 1). PubMed. Retrieved February 13, 2026, from [Link]

Sources

Methodological & Application

Application Note: Optimization of the O-Alkylation of 4-Hydroxy-3-nitroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

This Application Note details the optimized synthesis of 4-propoxy-3-nitroacetophenone via the Williamson etherification of 4-hydroxy-3-nitroacetophenone with propyl bromide (1-bromopropane).

The 3-nitro-4-alkoxyacetophenone scaffold is a critical intermediate in medicinal chemistry, serving as a precursor for:

  • Leukotriene Receptor Antagonists: Key structural motif in the development of anti-asthmatic agents (e.g., analogs of Pranlukast).

  • GPCR Ligands: The reduction of the nitro group to an amine allows for the construction of complex heterocyclic systems.

  • Kinase Inhibitors: Used as a core fragment for structure-activity relationship (SAR) studies involving ether chain length optimization.

This protocol prioritizes process safety , yield maximization (>90%) , and purification efficiency , utilizing a self-validating experimental design suitable for both discovery and early-process development.

Reaction Mechanism & Rationale

Mechanistic Pathway

The reaction proceeds via a classic


 (Substitution Nucleophilic Bimolecular)  mechanism.
  • Deprotonation: The weak base (

    
    ) deprotonates the phenol. The acidity of the phenolic proton is significantly enhanced by the electron-withdrawing nitro (
    
    
    
    ) group at the ortho position and the acetyl (
    
    
    ) group at the para position, stabilizing the resulting phenoxide anion.
  • Nucleophilic Attack: The phenoxide anion acts as a nucleophile, attacking the

    
    -carbon of propyl bromide.
    
  • Finkelstein Catalysis (Optional but Recommended): The addition of Potassium Iodide (KI) converts the alkyl bromide to the more reactive alkyl iodide in situ, accelerating the rate-determining step.

Reaction Scheme (DOT Visualization)

ReactionMechanism SM 4-Hydroxy-3-nitroacetophenone (Substrate) Intermediate Phenoxide Anion (Nucleophile) SM->Intermediate Deprotonation (-H+) Base K2CO3 (Base) Base->Intermediate Product 4-Propoxy-3-nitroacetophenone (Product) Intermediate->Product SN2 Attack Reagent Propyl Bromide (Electrophile) Reagent->Product Propyl group transfer Catalyst KI (Catalyst) Catalyst->Reagent In situ activation (R-Br -> R-I)

Figure 1: Mechanistic pathway for the Williamson etherification of 4-hydroxy-3-nitroacetophenone.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][2][3]Amount (10 mmol Scale)Role
4-Hydroxy-3-nitroacetophenone 181.151.01.81 gSubstrate
1-Bromopropane 123.001.51.36 mL (1.85 g)Electrophile
Potassium Carbonate (

)
138.212.02.76 gBase
Potassium Iodide (KI) 166.000.1166 mgCatalyst
DMF (Anhydrous) --15 - 20 mLSolvent
Ethyl Acetate / Hexanes --As neededExtraction/Purification
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 4-hydroxy-3-nitroacetophenone (1.81 g, 10 mmol) and anhydrous DMF (15 mL). Stir until fully dissolved.

  • Add Potassium Carbonate (2.76 g, 20 mmol). The mixture will likely turn bright yellow/orange due to phenoxide formation.

  • Add Potassium Iodide (166 mg, 1 mmol).

  • Add 1-Bromopropane (1.36 mL, 15 mmol) dropwise via syringe.

Step 2: Reaction Execution

  • Heat the reaction mixture to 60–70°C in an oil bath.

    • Note: Do not exceed 80°C to minimize volatility loss of propyl bromide (bp ~71°C).

  • Monitor the reaction by TLC (Eluent: 30% EtOAc in Hexanes).

    • Target: Disappearance of the starting phenol (

      
      ) and appearance of the less polar product (
      
      
      
      ).
    • Typical Time: 3–6 hours.

Step 3: Workup

  • Cool the mixture to room temperature.

  • Quench: Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.

  • Precipitation Check:

    • Scenario A (Solid): If a precipitate forms, filter the solid, wash with water (

      
       mL), and dry under vacuum.
      
    • Scenario B (Oil): If the product oils out (common with propyl chains), extract with Ethyl Acetate (

      
       mL).
      
  • Washing (for Extraction): Wash combined organic layers with water (

    
     mL) to remove DMF, followed by brine  (30 mL).
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 4: Purification

  • Recrystallization: If solid, recrystallize from Ethanol/Water (9:1).

  • Flash Chromatography: If oil or impure, purify via silica gel column (Gradient: 0-20% EtOAc in Hexanes).

Workflow Diagram (DOT)

Workflow Start Start: Dissolve Substrate in DMF AddReagents Add K2CO3, KI, and Propyl Bromide Start->AddReagents Heat Heat to 60-70°C (3-6 Hours) AddReagents->Heat CheckTLC Check TLC (Complete?) Heat->CheckTLC CheckTLC->Heat No (Add more R-Br) Quench Pour into Ice Water CheckTLC->Quench Yes PhaseSep Solid or Oil? Quench->PhaseSep Filter Filter Solid & Wash with Water PhaseSep->Filter Solid Extract Extract with EtOAc, Wash, Dry, Concentrate PhaseSep->Extract Oil Final Final Product: 4-Propoxy-3-nitroacetophenone Filter->Final Extract->Final

Figure 2: Operational workflow for the synthesis and isolation.

Characterization & Quality Control

Expected Analytical Data
  • Appearance: Pale yellow solid or viscous yellow oil.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.42 (d, 
      
      
      
      Hz, 1H, Ar-H2) – Deshielded by ortho-nitro and para-acetyl.
    • 
       8.15 (dd, 
      
      
      
      Hz, 1H, Ar-H6).
    • 
       7.15 (d, 
      
      
      
      Hz, 1H, Ar-H5) – Shielded by ortho-alkoxy.
    • 
       4.15 (t, 
      
      
      
      Hz, 2H,
      
      
      ).
    • 
       2.60 (s, 3H, 
      
      
      
      ).
    • 
       1.90 (m, 2H, 
      
      
      
      ).
    • 
       1.10 (t, 
      
      
      
      Hz, 3H,
      
      
      ).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Propyl bromide evaporation.Add an additional 0.5 eq of propyl bromide; ensure condenser is cold.
C-Alkylation Solvent too non-polar or high temp.Strictly use DMF or Acetone; keep temp <80°C.
Emulsion Residual DMF in organic layer.Wash organic layer thoroughly with water (3x) before brine.
Dark Color Oxidation of phenol/impurities.Perform reaction under Nitrogen atmosphere; recrystallize with charcoal.

Safety & Handling (E-E-A-T)

  • Alkyl Bromides: 1-Bromopropane is a potential neurotoxin and reproductive toxin. Handle only in a certified fume hood.

  • Nitro Compounds: While this specific acetophenone is stable, nitroaromatics can be energetic. Avoid heating to dryness at high temperatures.

  • Waste: All aqueous washes containing DMF and bromide must be disposed of in halogenated solvent waste containers.

References

  • Williamson, A. W. (1850). "Theory of Aetherification". Philosophical Magazine, 37, 350–356.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Mechanistic grounding for on nitrophenols).
  • PubChem Compound Summary for CID 138723 (4-Hydroxy-3-nitroacetophenone). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Note: High-Yield Synthesis of Bis(2-hydroxyethyl)-[(3-nitro-4-propoxyphenyl)methyl] Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of N,N-bis(2-hydroxyethyl)-3-nitro-4-propoxybenzylamine , a versatile intermediate scaffold characterized by its amphiphilic properties and reactive nitro-handle. The synthesis strategy employs a three-step convergent pathway: (1) Williamson ether synthesis to establish the lipophilic tail, (2) Regioselective nitration, and (3) Reductive amination using sodium triacetoxyborohydride (STAB) to introduce the hydrophilic diethanolamine moiety. This guide emphasizes process safety, impurity control, and regiochemical fidelity.

Strategic Analysis & Retrosynthesis

The target molecule features a "push-pull" aromatic system with an electron-donating alkoxy group and an electron-withdrawing nitro group. The strategic challenge lies in preserving the aldehyde oxidation state during nitration and preventing over-alkylation during amine formation.

Structural Dissection
  • Lipophilic Domain: 4-Propoxy group (tunable alkyl chain).

  • Electronic Core: 3-Nitro-4-alkoxybenzene (ortho-relationship is critical for future reduction/cyclization).

  • Hydrophilic Anchor: Bis(2-hydroxyethyl)amine (solubility enhancer/chelating site).

Retrosynthetic Logic

The synthesis is designed backward from the final amine to ensure the sensitive aldehyde is handled correctly.

  • Disconnection 1 (C-N Bond): The benzylic amine is best formed via Reductive Amination of 3-nitro-4-propoxybenzaldehyde and diethanolamine. Direct alkylation of diethanolamine with benzyl halides is avoided to prevent quaternary ammonium salt formation.

  • Disconnection 2 (C-N Nitro): The nitro group is introduced via Electrophilic Aromatic Substitution . The propoxy group directs the nitro group to the ortho position (position 3), which is synergistically favored by the meta-directing aldehyde.

  • Disconnection 3 (O-C Bond): The ether linkage is formed via Williamson Ether Synthesis from 4-hydroxybenzaldehyde.

Visual Workflow (Graphviz)

SynthesisWorkflow cluster_reagents Key Reagents Start 4-Hydroxybenzaldehyde (Starting Material) Step1 Step 1: O-Alkylation (n-Propyl Bromide, K2CO3) Start->Step1 DMF, 80°C Inter1 4-Propoxybenzaldehyde Step1->Inter1 Step2 Step 2: Nitration (HNO3, AcOH, <10°C) Inter1->Step2 Inter2 3-Nitro-4-propoxybenzaldehyde (Critical Intermediate) Step2->Inter2 Regioselective Step3 Step 3: Reductive Amination (Diethanolamine, STAB) Inter2->Step3 DCE, RT Final Target: N,N-bis(2-hydroxyethyl)- 3-nitro-4-propoxybenzylamine Step3->Final R1 n-Propyl Bromide R2 Nitric Acid (fuming) R3 Diethanolamine R4 NaBH(OAc)3

Caption: Step-wise synthetic pathway highlighting key intermediates and reagents.

Detailed Experimental Protocols

Stage 1: Synthesis of 4-Propoxybenzaldehyde

Objective: Install the lipophilic tail via O-alkylation.

Reagents:

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • 1-Bromopropane (1.2 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • DMF (Dimethylformamide, anhydrous)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (12.2 g, 100 mmol) in DMF (100 mL).

  • Base Addition: Add

    
     (27.6 g, 200 mmol) in a single portion. The suspension will turn yellow.
    
  • Alkylation: Add 1-bromopropane (10.9 mL, 120 mmol) dropwise over 10 minutes.

  • Reaction: Heat the mixture to 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol (

    
    ) should disappear, replaced by the ether (
    
    
    
    ).
  • Workup: Pour the reaction mixture into ice-water (500 mL). The product will separate as an oil or solid. Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash the combined organic layers with 1M NaOH (to remove unreacted phenol) and brine. Dry over

    
     and concentrate in vacuo.
    
    • Yield: ~15.5 g (94%).

    • Appearance: Pale yellow oil or low-melting solid.

Stage 2: Synthesis of 3-Nitro-4-propoxybenzaldehyde

Objective: Regioselective nitration ortho to the alkoxy group.

Reagents:

  • 4-Propoxybenzaldehyde (1.0 eq)

  • Nitric Acid (70%, 1.5 eq)

  • Glacial Acetic Acid (Solvent)

Protocol:

  • Preparation: Dissolve 4-propoxybenzaldehyde (16.4 g, 100 mmol) in Glacial Acetic Acid (80 mL). Cool the solution to 0–5°C using an ice-salt bath.

  • Nitration: Prepare a solution of

    
     (10 mL) in Acetic Acid (20 mL). Add this mixture dropwise to the aldehyde solution, maintaining the internal temperature below 10°C .
    
    • Note: Exceeding 10°C risks oxidizing the aldehyde to the carboxylic acid.

  • Digestion: Allow the mixture to warm to room temperature slowly and stir for 2 hours. A yellow precipitate often forms.

  • Quench: Pour the mixture onto crushed ice (300 g). Stir vigorously until the precipitate solidifies.

  • Isolation: Filter the yellow solid. Wash with cold water (

    
     mL) to remove acid traces.
    
  • Recrystallization: Recrystallize from Ethanol/Water (9:1) to obtain pure 3-nitro-4-propoxybenzaldehyde.

    • Yield: ~16.7 g (80%).

    • Melting Point: 72–74°C.

Stage 3: Reductive Amination (The Core Application)

Objective: Coupling with diethanolamine to form the target bis(2-hydroxyethyl) derivative.

Reagents:

  • 3-Nitro-4-propoxybenzaldehyde (1.0 eq)

  • Diethanolamine (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB, 1.5 eq)

  • Acetic Acid (catalytic, 1-2 drops)

  • 1,2-Dichloroethane (DCE) or THF (Solvent)

Protocol:

  • Imine Formation: In a dry flask under Nitrogen, dissolve 3-nitro-4-propoxybenzaldehyde (2.09 g, 10 mmol) and Diethanolamine (1.16 g, 11 mmol) in DCE (30 mL). Add 2 drops of Acetic Acid. Stir at room temperature for 1 hour.

    • Observation: The solution may darken slightly as the iminium species forms.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (3.18 g, 15 mmol) in three portions over 15 minutes.

    • Chemist's Insight: STAB is preferred over

      
       because it is milder and will not reduce the nitro group or the aldehyde before the imine forms [1].
      
  • Completion: Remove the ice bath and stir at room temperature for 12 hours (overnight).

  • Quench: Add saturated aqueous

    
     (20 mL) carefully to quench excess hydride. Stir for 20 minutes until gas evolution ceases.
    
  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (

    
     mL).
    
    • Note: The product is amphiphilic. If emulsions form, add a small amount of brine.

  • Purification: Dry organic layers over

    
     and concentrate. The crude residue is typically a viscous yellow oil. Purify via flash column chromatography (DCM:MeOH 95:5).
    

Analytical Data & Validation

Target Molecule: N,N-bis(2-hydroxyethyl)-3-nitro-4-propoxybenzylamine Formula:


MW:  298.34  g/mol 
Expected NMR Data (in )
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Aromatic 7.75d (J=2.0 Hz)1HH-2 (Ortho to Nitro)
Aromatic 7.45dd (J=8.5, 2.0 Hz)1HH-6
Aromatic 7.05d (J=8.5 Hz)1HH-5 (Ortho to Propoxy)
Benzylic 3.68s2H

Propoxy 4.05t2H

Propoxy 1.85m2H

Propoxy 1.05t3H

Diethanol 3.65t4H

Diethanol 2.75t4H

Quality Control Parameters
  • HPLC Purity: >98% (C18 Column, Water/Acetonitrile gradient with 0.1% TFA).

  • Mass Spectrometry (ESI+):

    
    .
    
  • Appearance: Viscous yellow to orange oil (may crystallize upon prolonged standing in cold).

Safety & Handling

  • Nitro Compounds: While 3-nitro-4-propoxybenzaldehyde is stable, nitro-aromatics can be energetic. Avoid excessive heat during the nitration workup.

  • Alkylating Agents: 1-Bromopropane is an alkylating agent and potential neurotoxin. Use in a fume hood with proper gloves (Nitrile/Laminate).

  • Borohydrides: STAB generates hydrogen gas upon quenching. Ensure adequate ventilation.

  • Nitrosamine Risk: Secondary amines (diethanolamine) can form carcinogenic nitrosamines in the presence of nitrosating agents. Ensure all glassware used in Step 2 (Nitration) is thoroughly cleaned and free of

    
     residues before introducing the amine in Step 3.
    

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Beaumont, K., et al. (2019). "Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds." Journal of Medicinal Chemistry, 62(17), 7864–7873. (Context on solubilizing tails). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Williamson Ether Synthesis and Electrophilic Substitution). Link

  • PubChem Compound Summary. (2025). "3-Nitro-4-propoxybenzaldehyde."[1][2] National Center for Biotechnology Information. Link

Sources

Troubleshooting & Optimization

Avoiding O-dealkylation during nitration of propoxyacetophenones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Reaction Optimization Helpdesk . I have reviewed your ticket regarding the O-dealkylation of propoxyacetophenones during nitration.

This is a classic "competing mechanism" failure. While the propoxy group strongly activates the ring (directing ortho), the ether linkage is susceptible to acid-catalyzed cleavage (hydrolysis), particularly in the presence of the strong mineral acids (H₂SO₄) typically found in "mixed acid" nitration.

Below is the technical guide to bypassing this pathway, structured for immediate implementation in a drug discovery context.

The Diagnostic: Why Dealkylation Occurs

To solve the problem, we must visualize the competition between the Electrophilic Aromatic Substitution (EAS) and the Nucleophilic Substitution (Sₙ2/Sₙ1) at the ether linkage.

In standard mixed acid (HNO₃/H₂SO₄), the high concentration of protons protonates the ether oxygen. Under thermal stress (exotherms from nitration), the propyl group becomes a leaving group.

Mechanistic Pathway Analysis

DealkylationMechanism Fig 1: Competition between Nitration (Path A) and Acid-Catalyzed Dealkylation (Path B) Substrate 4-Propoxyacetophenone Protonated Protonated Ether (Oxonium Ion) Substrate->Protonated + H+ (Strong Acid) Transition Transition State Protonated->Transition Path B: Cleavage Product 3-Nitro-4-propoxyacetophenone (Target) Protonated->Product Path A: Nitration (EAS) Reagent: AcONO2 Temp: < 0°C SideProduct 3-Nitro-4-hydroxyacetophenone (Dealkylated Impurity) Transition->SideProduct Heat + H2O/HSO4-

The Solution: Protocols

The strategy is to remove the strong acid catalyst (H₂SO₄) and control the exotherm strictly. We will use Acetyl Nitrate (generated in situ) or Claycop (solid-supported reagent).

Method A: Acetyl Nitrate (The "Gold Standard" for Ethers)

This method uses acetic anhydride (Ac₂O) to generate acetyl nitrate (AcONO₂). It is milder than mixed acid and maintains anhydrous conditions, preventing hydrolysis.

Safety Warning: Acetyl nitrate is explosive if heated or concentrated. Never allow the temperature to exceed 15°C.

Step-by-Step Protocol:

  • Preparation: In a 3-neck round bottom flask equipped with a thermometer and addition funnel, dissolve 10 mmol of 4-propoxyacetophenone in 10 mL of Acetic Anhydride .

  • Cooling: Cool the solution to -10°C using an acetone/dry ice or salt/ice bath.

  • Reagent Generation: In a separate vessel, mix 11 mmol of Fuming HNO₃ (1.1 eq) into 5 mL of Acetic Anhydride at 0°C . Add acid to anhydride slowly.

  • Addition: Add the nitrating mixture to the substrate dropwise over 30 minutes.

    • Critical Control Point: Internal temperature must remain < 0°C .

  • Quenching: Pour the reaction mixture onto 50g of crushed ice/water with vigorous stirring. The product should precipitate.

  • Workup: Filter the solid. If oil forms, extract with DCM, wash with saturated NaHCO₃ (to remove acetic acid), and dry over MgSO₄.

Method B: Claycop (The "Green" Alternative)

Claycop (Copper Nitrate supported on Montmorillonite K-10) provides a source of NO₂ without a liquid acidic medium. This is often the cleanest method for sensitive ethers.

Step-by-Step Protocol:

  • Reagent Prep: (If not buying commercial) Dissolve Cu(NO₃)₂·3H₂O (20g) in acetone (100 mL). Add Montmorillonite K-10 clay (30g). Evaporate solvent under reduced pressure.

  • Reaction: Suspend 10 mmol substrate and Claycop (containing 15 mmol nitrate) in CCl₄ or Ether (50 mL).

  • Activation: Add Acetic Anhydride (20 mmol) to the suspension.

  • Stirring: Stir at room temperature (monitor by TLC).

  • Workup: Filter off the clay. Wash the filtrate with water and NaHCO₃. Evaporate solvent.

Troubleshooting Matrix

IssueObservationRoot CauseCorrective Action
Dealkylation Peak at ~3400 cm⁻¹ (IR) or broad singlet >10 ppm (NMR).Acid concentration too high or Temp > 0°C.Switch from Mixed Acid to Method A. Keep T < -5°C.
Low Yield Starting material remains.Acetyl Nitrate degraded or moisture present.Ensure Ac₂O is fresh/dry. AcONO₂ hydrolyzes rapidly with water.
Exotherm Rapid temp spike during addition.Addition rate too fast.Stop addition immediately. Cool to -20°C. Resume at 0.1 mL/min.
Ortho/Meta Mix Complex aromatic region in NMR.Incorrect directing effects?Unlikely. Propoxy (o/p) and Acetyl (m) cooperate to target position 3. Check for dinitration.
Dinitration Extra peaks, higher MW (+45).Excess nitrating agent.Strictly limit HNO₃ to 1.05 equivalents.

Workflow Visualization

Use this logic flow to determine the correct optimization path during your experiment.

OptimizationFlow Fig 2: Decision Matrix for Process Optimization Start Start: Nitration of Propoxyacetophenone CheckMethod Current Method? Start->CheckMethod MixedAcid H2SO4 / HNO3 CheckMethod->MixedAcid AcONO2 Ac2O / HNO3 CheckMethod->AcONO2 Action1 STOP. Switch to Acetyl Nitrate Method MixedAcid->Action1 High Dealkylation Risk ResultCheck Check TLC/NMR AcONO2->ResultCheck PhenolPresent Phenol Detected? ResultCheck->PhenolPresent Action2 Lower Temp to -10°C Check Water Content PhenolPresent->Action2 Yes Success Isolate Product PhenolPresent->Success No

References

  • Acetyl Nitrate Mechanism & Safety

    • Pictet, A., & Khotinsky, E. (1907).[1] Über Acetylnitrat. Berichte der deutschen chemischen Gesellschaft.

    • Note: Foundational text on the formation of AcONO₂
  • Claycop Reagent (Solid Support Nitration)

    • Laszlo, P., & Cornelis, A. (1985). Clay-supported copper nitrate: a versatile, inexpensive, and safe reagent.[2] Synthesis.

    • Context: Establishes the protocol for using Claycop to nitrate arom
  • Regioselectivity in Alkoxyacetophenones

    • Smith, K., et al. (1998).[1] A Novel Method for the Nitration of Simple Aromatic Compounds. The Journal of Organic Chemistry.

    • Context: Discusses directing effects and milder nitration altern
  • Ether Cleavage Mechanisms

    • Burwell, R. L. (1954). The Cleavage of Ethers. Chemical Reviews.

    • Context: Detailed review of acid-catalyzed ether hydrolysis mechanisms (SN1 vs SN2).

Sources

Technical Support Center: Optimizing Regioselectivity in 3-Nitro-4-Propoxyacetophenone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REGIO-NITRO-001 Subject: Troubleshooting Regiocontrol & Yield Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Context[1][2][3][4][5]

Target Molecule: 3-Nitro-4-propoxyacetophenone CAS Registry Number: (Intermediate for Pranlukast, CAS 150821-03-7 related precursors) Primary Application: Key intermediate in the synthesis of leukotriene receptor antagonists (e.g., Pranlukast).

The Core Challenge: The synthesis hinges on the electrophilic aromatic substitution (Nitration) of the acetophenone core.[1] The primary technical hurdle is regioselectivity : ensuring the nitro group attaches exclusively to the meta-position relative to the acetyl group (C3), which is also ortho to the oxygen-bearing substituent at C4.

Failure modes typically involve:

  • Over-nitration: Formation of 3,5-dinitro species.

  • Regio-scrambling: Formation of the 2-nitro isomer (sterically hindered but possible).

  • Chemo-instability: Dealkylation of the propoxy ether group (if alkylation is performed before nitration).

Route Selection Strategy (The "Why")

Before troubleshooting specific reaction parameters, verify your synthetic pathway. We strongly recommend Route B (Nitration


 Alkylation) over Route A  (Alkylation 

Nitration) for superior regiocontrol.
Visualizing the Pathways (Interactive Logic)

SynthesisRoutes node_start Starting Material: 4-Hydroxyacetophenone node_A1 Route A (Legacy/Risky) Step 1: O-Propylation node_start->node_A1 Base, Pr-Br node_B1 Route B (Recommended) Step 1: Nitration node_start->node_B1 HNO3, H2SO4 (High Regioselectivity) node_A2 Intermediate: 4-Propoxyacetophenone node_A1->node_A2 node_A3 Step 2: Nitration node_A2->node_A3 node_A_Risk RISK: Ether Cleavage (Dealkylation) RISK: 3,5-Dinitration node_A3->node_A_Risk node_Target Target: 3-Nitro-4-propoxyacetophenone node_A_Risk->node_Target Low Yield node_B2 Intermediate: 3-Nitro-4-hydroxyacetophenone node_B1->node_B2 node_B3 Step 2: O-Propylation node_B2->node_B3 K2CO3, Pr-Br (Chemo-selective) node_B3->node_Target

Caption: Comparison of synthetic routes. Route B utilizes the cooperative directing effects of the hydroxyl and acetyl groups while avoiding acid-catalyzed ether cleavage.

Troubleshooting Guide: The Nitration Step

This module addresses the most critical step: introducing the nitro group.

Scenario 1: You are nitrating 4-Hydroxyacetophenone (Route B)

This is the industry standard. The -OH group (activator, ortho/para) and -COCH3 (deactivator, meta) cooperatively direct to position 3.

Q: Why am I seeing significant 3,5-dinitro impurity?

  • Root Cause: The first nitro group deactivates the ring, but the phenolic -OH is a powerful activator. If the temperature spikes or local concentration of HNO3 is too high, the second ortho-position (C5) will react.

  • Corrective Action:

    • Temperature Control: Maintain reaction temperature strictly between 0°C and 5°C during addition. Do not allow exotherms to exceed 10°C.

    • Acid Stoichiometry: Use a slight excess of HNO3 (1.05 – 1.10 eq). Do not exceed 1.2 eq.

    • Protocol Adjustment: Dilute the nitric acid in sulfuric acid (Mixed Acid) and add dropwise to the substrate solution.

Q: My reaction mixture turned into a dark tar/polymer.

  • Root Cause: Oxidation of the phenol ring. Nitric acid is a strong oxidant.

  • Corrective Action:

    • Ensure the substrate is fully dissolved in H2SO4 or Acetic Acid before adding the nitrating agent.

    • Consider a milder nitrating system: HNO3 in Acetic Anhydride (generates Acetyl Nitrate, a milder electrophile) or NaNO3/H2SO4 .

Scenario 2: You are nitrating 4-Propoxyacetophenone (Route A)

You are likely seeing lower yields. Proceed with caution.

Q: The propoxy group is disappearing (Dealkylation).

  • Root Cause: Acid-catalyzed ether hydrolysis. The oxonium ion intermediate forms, and the propyl group is cleaved, reverting the molecule to 3-nitro-4-hydroxyacetophenone (or 4-HAP).

  • Corrective Action:

    • Avoid Aqueous Acid: Use fuming nitric acid in Acetic Anhydride at low temperatures (-10°C).

    • Switch Routes: If dealkylation persists >10%, switch to Route B. It is thermodynamically difficult to prevent ether cleavage in concentrated H2SO4.

Q: Is the 2-nitro isomer a concern?

  • Analysis: The 2-position is ortho to the acetyl group and meta to the propoxy group.

    • Electronic: The propoxy group directs ortho/para (Positions 3 and 5). It does not direct to position 2.

    • Steric: Position 2 is crowded by the acetyl group.

  • Verdict: 2-nitro formation is negligible (<1%) unless forcing conditions (high heat) are used.

Troubleshooting Guide: The Alkylation Step

If you followed Route B, you now have 3-nitro-4-hydroxyacetophenone and need to attach the propyl chain.

Q: I am observing C-alkylation or low conversion.

  • Root Cause: Phenoxide ambident reactivity (O- vs C-alkylation) or poor nucleophilicity due to the electron-withdrawing nitro group.

  • Corrective Action:

    • Solvent Choice: Use polar aprotic solvents like DMF (Dimethylformamide) or NMP to solvate the cation and leave the phenoxide "naked" and reactive.

    • Base: Use Potassium Carbonate (K2CO3) .[2] It is mild enough to prevent side reactions but strong enough to deprotonate the nitrophenol (pKa ~7 due to nitro group).

    • Catalyst: Add KI (Potassium Iodide) or TBAI (Tetrabutylammonium iodide) (0.1 eq) to generate the more reactive propyl iodide in situ (Finkelstein condition).

Experimental Data & Validation

Optimized Protocol Parameters (Route B)
ParameterRecommended RangeImpact of Deviation
Nitration Temp -5°C to 5°C>10°C leads to dinitration; <-10°C stalls reaction.
HNO3 Equivalents 1.05 – 1.10 eq>1.2 eq increases dinitration risk.
Alkylation Solvent DMF or AcetoneProtic solvents (EtOH) slow down Sn2 reaction significantly.
Alkylation Base K2CO3 (1.5 – 2.0 eq)Stronger bases (NaOH) may cause aldol condensation of the ketone.
Analytical Markers (1H NMR Validation)

To verify regioselectivity, examine the aromatic region of your NMR spectrum.

  • 3-Nitro-4-propoxyacetophenone (Target):

    • Look for a doublet (d) at ~7.1-7.2 ppm (H-5, ortho to alkoxy).

    • Look for a doublet of doublets (dd) at ~8.1 ppm (H-6).

    • Look for a doublet (d) at ~8.4 ppm (H-2, ortho to nitro, deshielded).

    • Key Indicator: The coupling constant

      
       should be small (~2 Hz, meta-coupling), confirming the 1,2,4-trisubstitution pattern.
      

Decision Tree for Impurity Analysis

TroubleshootingTree start Start: Analyze Crude Product (HPLC/TLC) q1 Is 3,5-Dinitro impurity present? start->q1 q2 Is Starting Material (4-HAP) remaining? q1->q2 No a1 Action: Reduce HNO3 eq to 1.05 Action: Lower addition Temp to -5°C q1->a1 Yes (>5%) q3 Is De-alkylated phenol present? (Route A users) q2->q3 No a2 Action: Check stirring efficiency Action: Increase reaction time q2->a2 Yes (>2%) a3 Action: Switch to Route B (Nitrate then Alkylate) q3->a3 Yes a4 Process Validated q3->a4 No

Caption: Diagnostic flow for identifying and correcting reaction failures.

References

  • Synthesis of Pranlukast. Scribd / BioTechnology: An Indian Journal. (2013).[3] Synthesis of Pranlukast and Key Intermediates.[4][5] Retrieved from [Link]

  • Electrophilic Nitration of Electron-Rich Acetophenones. ResearchGate. (2025).[6] Ipso substitution and nitration mechanics.[7][6] Retrieved from [Link]

  • Preparation of 4-hydroxy-3-nitroacetophenone. Google Patents (CN115819243B). Method for synthesizing 4-hydroxy-3-nitroacetophenone.

Sources

Technical Support Center: Purification of 1-(3-nitro-4-propoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical support guide for the purification of 1-(3-nitro-4-propoxyphenyl)ethanone (also known as 3-nitro-4-propoxyacetophenone). This guide is structured as a Tier 2/Tier 3 support resource, designed for organic chemists and process engineers.

Case ID: PUR-NPPE-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Recrystallization Protocol & Troubleshooting for Nitro-Alkoxy Acetophenones

Part 1: Executive Summary & Compound Profile

User Query: I have synthesized 1-(3-nitro-4-propoxyphenyl)ethanone via nitration of 4-propoxyacetophenone. The crude product is a yellow-orange solid/oil mixture. How do I purify this to >98% HPLC purity?

Scientist's Assessment: This compound belongs to the class of nitro-alkoxy acetophenones . The purification is governed by two competing functional groups: the polar nitro/ketone groups and the lipophilic propoxy chain.

  • Target Impurities: Unreacted 4-propoxyacetophenone, ortho-isomer (1-(2-nitro-4-propoxyphenyl)ethanone), and dinitrated byproducts.

  • Primary Challenge: "Oiling out" (liquid-liquid phase separation) before crystallization due to a likely melting point in the range of 60–90°C (estimated based on methoxy analogs).

Part 2: Solvent System Selection (The "Chemistry Support" Tier)

Q1: Which solvent system should I use?

Recommendation: Ethanol (95%) or Ethanol/Water (9:1) .

Solvent SystemSuitabilityMechanism of Action
Ethanol (95%) Primary Choice Excellent solubility differential. The nitro and ketone groups hydrogen bond with ethanol at high temps; the lipophilic propoxy group drives precipitation upon cooling.
Methanol AlternativeHigher solubility than ethanol. Use if the compound is too insoluble in refluxing ethanol.
Ethyl Acetate/Hexane SecondaryUse only if the crude is very non-polar or oily. Good for removing tarry, non-polar impurities.
Isopropanol (IPA) OptimizationHigher boiling point allows for better dissolution of stubborn solids, but lower polarity may decrease yield.

Expert Insight: Avoid pure non-polar solvents (Hexane, Toluene) as the primary solvent. The nitro group makes the compound sufficiently polar that it will likely "gum up" or oil out in these solvents rather than crystallize.[1]

Part 3: Standard Operating Procedure (SOP)

Protocol ID: SOP-REC-NPPE-V2

Step 1: Dissolution
  • Place the crude 1-(3-nitro-4-propoxyphenyl)ethanone in a round-bottom flask.

  • Add Ethanol (95%) at a ratio of 3-5 mL per gram of crude material.

  • Heat the mixture to reflux (approx. 78°C) with magnetic stirring.

  • Checkpoint: Does the solid dissolve completely?

    • Yes: Proceed to Step 2.

    • No: Add more ethanol in 1 mL portions until dissolved.

    • Insoluble dark specs: These are inorganic salts or decomposition char. Perform a hot filtration through a pre-warmed glass frit or Celite pad.

Step 2: Controlled Cooling (Critical for Crystal Habit)
  • Remove the flask from the heat source.

  • Allow it to cool to room temperature slowly on a cork ring or wood block. Do not place directly on a cold benchtop.

  • Observation: Yellow needles or prisms should begin to form around 40-50°C.

  • Once at room temperature, place the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.

Step 3: Isolation
  • Filter the crystals using vacuum filtration (Buchner funnel).[2]

  • Wash: Wash the filter cake with cold ethanol (-20°C) to remove surface impurities (specifically the ortho-isomer, which remains in the mother liquor).

  • Dry: Dry under high vacuum at 40°C for 4 hours.

Part 4: Troubleshooting Guide (The "Crisis Management" Tier)

Issue A: The Compound "Oils Out"

Symptom: Instead of crystals, a separate oily liquid layer forms at the bottom of the hot solution as it cools.

Root Cause: The saturation temperature is higher than the melting point of the solvated compound (oiling out). This is common with propoxy-substituted nitro compounds.

Corrective Actions:

  • Reheat the mixture until the oil redissolves (reflux).

  • Add Solvent: Add 10-20% more ethanol. This lowers the saturation temperature below the "oiling" point.

  • Seed: Cool the solution until it is just above the temperature where oiling occurred previously, then add a "seed crystal" of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.

  • Slow Down: Insulate the flask with a towel to slow the cooling rate.

Issue B: Colored Impurities (Dark Orange/Red)

Symptom: Crystals are dark orange or brown instead of bright yellow.

Root Cause: Oxidation byproducts or residual nitration tars.

Corrective Actions:

  • During the dissolution step (Step 1), add Activated Carbon (5-10 wt% of crude mass).

  • Reflux for 10-15 minutes.

  • Perform a Hot Filtration (use a pre-warmed funnel to prevent premature crystallization) to remove the carbon.

  • Proceed with crystallization.[3]

Issue C: Low Yield (<50%)

Symptom: Mother liquor is very dark; few crystals recovered.

Root Cause: Compound is too soluble in the chosen volume of ethanol.

Corrective Actions:

  • Concentrate: Evaporate 30-50% of the solvent from the mother liquor and re-cool.

  • Anti-solvent: Re-dissolve the crystals in minimum hot ethanol, then add warm Water dropwise until a faint turbidity persists. Clear it with one drop of ethanol and let cool. This "force-crashes" the crystals.

Part 5: Decision Logic & Workflow

The following diagram illustrates the decision-making process for solvent selection and troubleshooting.

RecrystallizationWorkflow Start Crude 1-(3-nitro-4- propoxyphenyl)ethanone SolventChoice Select Solvent: Ethanol (95%) Start->SolventChoice Dissolve Heat to Reflux SolventChoice->Dissolve CheckSolubility Dissolved? Dissolve->CheckSolubility HotFilter Hot Filtration (Remove insolubles) CheckSolubility->HotFilter Insoluble particles Cooling Slow Cooling (RT then 0°C) CheckSolubility->Cooling Clear solution HotFilter->Cooling CheckState State Check Cooling->CheckState OilingOut Oiling Out (Liquid Phase Separation) CheckState->OilingOut Oily layer Crystallization Crystallization (Yellow Needles) CheckState->Crystallization Solid forms FixOil 1. Reheat 2. Add 20% more solvent 3. Seed OilingOut->FixOil FixOil->Cooling Filter Vacuum Filtration & Cold Wash Crystallization->Filter Final Pure Product (>98%) Filter->Final

Caption: Decision tree for the purification of nitro-alkoxy acetophenones, highlighting the critical intervention loop for "oiling out."

Part 6: References

  • University of Rochester, Department of Chemistry. Tips and Tricks: Recrystallization & Solvent Selection. (Accessed 2025).[2] Link

  • BenchChem. Solvent Selection for Effective Recrystallization of Nitroaromatic Compounds. (2025).[1][2][4] Link

  • National Institute of Standards and Technology (NIST). Ethanone, 1-(3-nitrophenyl)- Phase Change Data. (Accessed 2025).[2] Link

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical. (Standard reference for nitro-compound purification methodologies).

Sources

Troubleshooting low yields in alkylation of 4-hydroxy-3-nitroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4-HNA-ALK-001 Status: Active Support Tier: Senior Application Scientist

Diagnostic Matrix: Start Here

Identify your specific failure mode to jump to the relevant solution.

SymptomProbable CauseImmediate Action
Low Conversion (<40%) Nucleophilic Apathy: The ortho-nitro group stabilizes the phenoxide, making it a poor nucleophile.Switch to Protocol A (Cesium Effect) .
No Reaction (0% Yield) Solubility/Ion Pairing: The phenoxide salt has precipitated out of the non-polar solvent (e.g., Acetone/DCM).Change solvent to DMF or NMP .
Stuck at ~60% Yield Leaving Group Mismatch: The alkyl halide (R-Cl or R-Br) is too sluggish for this deactivated phenol.Add NaI (Finkelstein catalyst) or switch to R-I / R-OTs.
Tar/Decomposition Base-Induced Degradation: Strong bases (NaOH/NaH) or high heat causing aldol condensation of the ketone tail.Switch to weak inorganic bases (

or

) at lower temps.
Emulsions during Workup Phase Transfer Issue: Residual DMF/DMSO or amphiphilic nature of the product.See Module 4: Workup Optimization .

Technical Deep Dive: The "Nucleophile Paradox"

User Question: "I am using a strong base (NaH) and the phenol is definitely deprotonated (color change to bright yellow/orange). Why is the alkylation still so slow?"

Scientist's Response: The color change confirms deprotonation, but it also signals your problem. 4-Hydroxy-3-nitroacetophenone (4-HNA) has a pKa of ~5.2 (compared to ~10 for phenol). While it deprotonates easily, the resulting phenoxide is exceptionally stable and therefore non-nucleophilic .

The negative charge is not sitting on the oxygen waiting to attack your alkyl halide; it is delocalized into the ortho-nitro and para-ketone groups. You have created a "lazy" nucleophile.

Visualizing the Problem (Resonance Trapping)

Resonance Substrate 4-HNA Phenoxide (Deactivated) NitroTrap Nitro Group Trap (Major Resonance Contributor) Substrate->NitroTrap Charge Delocalization KetoneTrap Ketone Trap (Minor Resonance Contributor) Substrate->KetoneTrap Resonance Alkylation Successful Alkylation Substrate->Alkylation High Activation Energy barrier

Caption: The negative charge is delocalized into the electron-withdrawing groups (Red Arrow), making it unavailable for the S_N2 attack (Dotted Line).

Protocol A: The "Cesium Effect" (Recommended)

Logic: Since we cannot change the electronics of the substrate, we must optimize the counter-ion . Potassium (


) and Sodium (

) form tight ion pairs with the phenoxide in organic solvents, further caging the nucleophile. Cesium (

), being a large, diffuse cation, forms a "loose" ion pair, leaving the phenoxide "naked" and more reactive.

Reagents:

  • Solvent: DMF (Anhydrous) or Acetonitrile (MeCN). Avoid Acetone.

  • Base: Cesium Carbonate (

    
    ).[1]
    
  • Stoichiometry: 1.0 equiv Substrate : 1.5 equiv Base : 1.2 equiv Alkyl Halide.

Step-by-Step:

  • Dissolution: Dissolve 4-HNA (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add

    
     (1.5 equiv). The solution will turn bright yellow/orange immediately. Stir at RT for 15 mins.
    
    • Note: Unlike NaH, no hydrogen gas is evolved, but the color change indicates phenoxide formation.

  • Addition: Add the Alkyl Halide (1.2 equiv).

    • Tip: If using a Chloride (R-Cl), add 0.1 equiv of Sodium Iodide (NaI) to catalyze via the Finkelstein reaction.

  • Reaction: Heat to 60°C . Monitor by TLC/HPLC every 2 hours.

    • Why 60°C? Higher temps promote degradation of the nitro-aromatic core.

  • Quench: Pour into ice-cold 1M HCl (excess) to neutralize the base and protonate any unreacted phenol (making it easier to separate).

Protocol B: The Mitsunobu Alternative (If Alkylation Fails)

Logic: If the S_N2 approach (Protocol A) fails due to steric hindrance or extremely poor nucleophilicity, switch to the Mitsunobu reaction. This couples the phenol directly with an alcohol (instead of an alkyl halide) using phosphorus chemistry.

Reagents:

  • Alcohol (R-OH): 1.0 - 1.2 equiv.

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv).
    
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv).

  • Solvent: THF (Anhydrous).

Workflow Diagram:

Mitsunobu Start Start: 4-HNA + Alcohol (R-OH) Solvent: THF Reagent Add PPh3 (1.5 eq) Start->Reagent Cooling Cool to 0°C Reagent->Cooling Addition Add DIAD dropwise (Crucial: Maintain < 5°C) Cooling->Addition Warm Warm to RT Stir 12-24h Addition->Warm Workup Concentrate & Column Chromatography Warm->Workup

Caption: Standard Mitsunobu workflow. Temperature control during DIAD addition is critical to prevent side reactions.

FAQ: Workup & Purification

Q: I used DMF as suggested, but now I can't get my product out. The extraction is a mess. A: DMF is water-miscible but has a high boiling point. If you rotovap it, you will cook your product.

  • The Fix: Dilute the reaction mixture with 5x volume of water and extract with Ethyl Acetate (EtOAc) .

  • The Wash: Wash the organic layer 3 times with saturated LiCl (Lithium Chloride) solution. LiCl pulls DMF out of the organic layer into the aqueous phase effectively.

Q: My product is co-eluting with unreacted starting material. A: This is common because the alkylated product and the starting phenol often have similar polarities.

  • The Fix: Before the column, wash your organic extract with 1M NaOH .

    • The NaOH will deprotonate the unreacted 4-HNA (starting material), pushing it into the aqueous layer as the water-soluble phenoxide salt.

    • Your alkylated product (no acidic proton) will stay in the organic layer.

Summary of Solvents & Bases

SolventBaseSuitabilityNotes
Acetone

Poor

is insoluble in acetone; reaction relies on surface area. Too slow for 4-HNA.
DMF

Fair Better solubility, but

is still a tight ion pair.
DMF/MeCN

Excellent "Cesium Effect" maximizes nucleophilicity. (Recommended)
THF

Risky Strong base may cause aldol condensation on the acetyl group.

References

  • The Cesium Effect in Phenol Alkylation

    • Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995). Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[2] Synthetic Communications, 25(9), 1367–1370.

    • Insight: Demonstrates the superiority of in MeCN/DMF over /Acetone for deactiv
  • pKa and Reactivity of Nitroacetophenones

    • ChemicalBook. (n.d.). 4'-Hydroxy-3'-nitroacetophenone Properties.
    • Insight: Provides pKa data (~5.18) confirming high acidity and low nucleophilicity.
  • Mitsunobu Reaction for Phenols

    • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[3][4] Chemical Reviews, 109(6), 2551–2651.

    • Insight: Validates the use of Mitsunobu conditions for phenols with pKa < 13.

Sources

Removing unreacted 4-propoxyacetophenone from reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Isolation Protocols Subject: Removal of Unreacted 4-Propoxyacetophenone (CAS: 5736-89-0) Ticket ID: PUR-4PA-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

Removing unreacted 4-propoxyacetophenone (4-PA) is a common bottleneck in the synthesis of chalcones, alcohols, or alkylated derivatives. Its lipophilicity (due to the propoxy chain) and high boiling point (~275°C at atm; 147°C at 3 mmHg) render standard rotary evaporation ineffective. Furthermore, its structural similarity to many reduced products (e.g., 1-(4-propoxyphenyl)ethanol) often leads to co-elution during flash chromatography.

This guide prioritizes chemoselective scavenging over physical separation, as this method offers the highest recovery of valuable products.

Part 1: Diagnostic Workflow

Before selecting a protocol, identify your constraints using the logic map below.

PurificationLogic Start Start: Reaction Mixture Contains Unreacted 4-PA Scale What is your scale? Start->Scale SmallScale < 5 Grams Scale->SmallScale LargeScale > 10 Grams Scale->LargeScale ProdSens Is Product Acid Sensitive? SmallScale->ProdSens Girard Method B: Girard's Reagent T (Liquid-Liquid Extraction) LargeScale->Girard Thermo-labile Product Distill Method C: High-Vacuum Distillation LargeScale->Distill Thermostable Product Resin Method A: Polymer-Supported Hydrazide Scavenger (Highest Purity) ProdSens->Resin Yes (Avoid Acid) ProdSens->Girard No (Stable)

Figure 1: Decision matrix for selecting the optimal purification strategy based on scale and product stability.

Part 2: The "Chemist's Scalpel" (Chemical Scavenging)

Best for: High-value compounds, late-stage synthesis, and scales <10g.

The ketone moiety in 4-PA is a "chemical handle." We can selectively react it with a hydrazine derivative to create a species with drastically different physical properties (solubility or polarity) than your target product.

Method A: Polymer-Supported Scavenging (Recommended)

This is the cleanest method. You add a solid resin that reacts with the ketone. You filter the resin out, and the ketone is removed with it.

  • Reagent: Polystyrene-supported p-toluenesulfonyl hydrazide (PS-TsNHNH₂).

  • Mechanism: The hydrazide resin condenses with 4-PA to form an immobilized hydrazone.

  • Protocol:

    • Dissolve crude mixture in DCM or THF (approx. 10 mL/g).

    • Add 3.0 equivalents of PS-TsNHNH₂ resin (relative to the estimated unreacted 4-PA).

    • Add catalytic Acetic Acid (1-5%).

    • Agitate (do not stir with a magnetic bar, as it grinds the resin) at room temperature for 4–16 hours.

    • Filter through a fritted glass funnel or Celite pad.

    • Wash the resin cake with DCM.

    • Concentrate the filtrate.

    • Result: The filtrate contains your product; the 4-PA remains trapped on the beads.

Method B: Girard’s Reagent T (Liquid-Liquid Extraction)

If resin is unavailable, Girard's Reagent T (trimethylaminoacetohydrazide chloride) converts the lipophilic 4-PA into a water-soluble ionic hydrazone.

  • Reagent: Girard's Reagent T (CAS: 123-46-6).

  • Protocol:

    • Dissolve the crude mixture in Ethanol (10 mL per gram of mixture).

    • Add Girard’s Reagent T (1.5 eq relative to 4-PA) and Acetic Acid (10% v/v).

    • Reflux for 1–2 hours.

    • Cool and pour the mixture into water (volume = 5x reaction volume).

    • Extract with Diethyl Ether or EtOAc.

    • Separation Logic:

      • Aqueous Layer: Contains the Girard-4-PA adduct (ionic).

      • Organic Layer: Contains your non-ketone product.

    • Wash organic layer with brine, dry over MgSO₄, and concentrate.

Part 3: Physical Separation (Distillation & Chromatography)

Best for: Bulk scales (>10g) or when chemical scavenging is cost-prohibitive.

Method C: High-Vacuum Distillation

4-Propoxyacetophenone has a high boiling point. Simple aspiration (water jet) vacuum is insufficient.

Physical Data Table: 4-Propoxyacetophenone

Property Value Notes
Boiling Point (atm) ~275°C Estimated. Do not attempt atmospheric distillation.
Boiling Point (Vacuum) 147–148°C @ 3 mmHg Target range for distillation.

| Melting Point | ~28–30°C | Often appears as a supercooled oil or low-melting solid. |

  • Protocol:

    • Use a short-path distillation head (Vigreux column optional but recommended for close boiling points).

    • Apply high vacuum (< 3 mmHg).

    • Heat bath to ~160°C.

    • Collect the fraction distilling at 145–150°C.

    • Note: If your product boils significantly higher (>180°C @ 3 mmHg), you can distill off the 4-PA and leave the product in the pot (residue).

Method D: Flash Chromatography Optimization

If you must use a column, standard Hexane/EtOAc gradients often fail to separate 4-PA from similar lipophilic products.

  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase Strategy:

    • 4-PA is moderately polar but "greasy" due to the propoxy group.

    • Recommendation: Switch to Toluene/Acetone or DCM/Methanol gradients. Toluene interacts with the pi-system of the acetophenone, often altering its retention relative to non-aromatic products.

  • Visualization: UV (254 nm) is very strong for 4-PA.

  • Stain: 2,4-DNP stain will turn the 4-PA spot bright yellow/orange (specific for ketones).

Part 4: Troubleshooting & FAQs

Q: I tried the Girard's reagent, but my yield is low. Where is my product?

  • A: Did your product contain an ester or amide? While rare, hydrazides can react with esters under vigorous reflux. More likely, your product is slightly water-soluble.[1] Re-extract the aqueous layer with DCM instead of Ether to recover more polar products.

Q: Can I use Sodium Bisulfite to remove 4-PA?

  • A: Generally, No. While bisulfite works for aldehydes and methyl ketones, the steric hindrance of the benzene ring and the propoxy tail often makes bisulfite adduct formation for acetophenones slow and reversible. The resin or Girard's method is far superior for this specific substrate.

Q: The 4-PA is co-spotting with my product on TLC. How do I know if the scavenger worked?

  • A: Use a 2,4-DNP (Dinitrophenylhydrazine) stain.

    • Spot the purified mixture.

    • Dip in DNP stain and heat.

    • If the spot turns yellow/orange, 4-PA is still present.

    • If the spot remains UV active but does not turn yellow/orange, it is likely your product (assuming your product is not a ketone).

References

  • Properties of Acetophenone Derivatives

    • Source: Sigma-Aldrich / Merck Millipore.
    • Data: BP 147-148°C @ 3 mmHg.[2][3]

    • URL:

  • Polymer-Supported Scavenging

    • Source: Ley, S. V., et al. "Polymer-supported reagents and scavengers: a new dimension in organic synthesis." Journal of the Chemical Society, Perkin Transactions 1, 2000.
    • Context: Describes the use of sulfonyl hydrazide resins for ketone removal.
    • URL:

  • Girard's Reagent Protocols

    • Source: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
    • Context: Standard procedure for ketone purific
    • URL:

Sources

Technical Support Center: High-Performance Nitration of Acetophenones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Exotherms in Large-Scale Nitration of Acetophenones Role: Senior Application Scientist Audience: Process Chemists, Scale-up Engineers, and R&D Scientists

Core Directive: The Thermal Safety Landscape

Nitration is one of the most hazardous unit operations in organic synthesis due to the "Thermal Triangle": high heat of reaction (


), rapid kinetics, and the potential for autocatalytic decomposition. In the nitration of acetophenones, the electron-withdrawing acetyl group deactivates the ring, requiring stronger acid conditions which paradoxically increases the risk of oxidative side reactions and thermal runaway.

This guide moves beyond basic recipes to the engineering controls required to keep the reaction in the Dosing-Controlled Regime —where the rate of heat generation is strictly limited by the speed of the pump, not the kinetics of the chemistry.

Module 1: Thermodynamics & Calorimetry (The "Why")

Q: We are scaling up from 10g to 1kg. Why is our standard ice bath failing to hold the temperature at 0°C?

A: You have hit the Surface-Area-to-Volume (SA/V) limit . At 10g, your glass flask has a high SA/V ratio, allowing passive heat transfer to dominate. At 1kg, the heat generation scales cubically (volume), but your cooling capacity only scales quadratically (surface area).

The Fix: You must calculate the Maximum Dosing Rate (


) based on your cooling capacity (

), not just the reaction time.


Where


 is the safety factor (typically 0.7).
Q: What are the specific thermal data points we need before starting?

A: Do not proceed without determining these three values via Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1):

ParameterTypical Value RangeCritical Implication
Heat of Reaction (

)
-135 to -150 kJ/molHigh exotherm. A 1M reaction can adiabatically rise by >100°C if cooling fails.
Heat of Mixing (

)
Varies (High)Mixing

and

releases massive heat before the reaction starts. Pre-mix acids externally if possible.
Onset of Decomposition (

)
> 200°C (Product)< 90°C (Rxn Mass)The nitrated product is stable, but the reaction mass (with spent acid/oxidants) can decompose violently at much lower temperatures.

Module 2: Process Engineering & Control (The "How")

Q: What is the safest order of addition for Acetophenone?

A: The "Inverse Addition" protocol is generally preferred for safety and solubility.

  • Dissolve Acetophenone in

    
    :  The sulfuric acid acts as a solvent and a massive heat sink (thermal ballast). Note: This dissolution is exothermic; cool actively during this step.
    
  • Add Mixed Acid (

    
    ) slowly:  This ensures the concentration of the nitrating agent (
    
    
    
    ) is always low relative to the substrate, preventing dinitration and accumulation.
Q: How do we prevent "Red Fume" events (NOx generation)?

A: Red fumes indicate oxidation of the acetophenone side chain (forming benzoic acids) or decomposition of nitric acid.

  • Cause: Temperature > 15°C or local hot spots due to poor agitation.

  • Solution: Increase impeller speed (

    
     rpm) to ensure the Damköhler number (
    
    
    
    ) is
    
    
    . The reaction must be chemically limited, not mass-transfer limited.
Visual: The Safe Dosing Logic Loop

This diagram illustrates the automation logic required to prevent thermal runaway during addition.

SafeDosingLoop Start Start Dosing Protocol Sensor Temp Sensor (Tr) Start->Sensor Controller PLC / PID Controller Sensor->Controller Input T_rxn Valve Dosing Pump/Valve Controller->Valve If T < T_setpoint Cooling Jacket Cooling System Controller->Cooling Maximize Flow Stop EMERGENCY STOP (Quench) Controller->Stop If T > T_critical Valve->Sensor Exotherm Feedback

Module 3: Troubleshooting Quality & Yield

Q: We are seeing high levels of ortho-nitroacetophenone. We want the meta isomer.

A: Acetophenone is a meta-directing deactivator. High ortho content usually suggests:

  • Catalysis Failure: The acidity is too low (water content too high). The reaction is proceeding via a different mechanism or is not sufficiently deactivated.

  • Temperature Drift: Higher temperatures reduce regioselectivity.

Q: The reaction stalls at 80% conversion. Should we add more acid?

A: Proceed with Caution. As the reaction progresses, water is produced (


). This water dilutes the sulfuric acid, eventually stopping the generation of nitronium ions (

).
  • Risk: If you add more acid to a "stalled" warm mixture, you may trigger a delayed, rapid exotherm.

  • Correct Action: Use a stronger initial acid concentration (e.g., Oleum/fuming

    
    ) or stop and accept the yield. Do not "spike" a stalled batch without cooling it to -10°C first.
    
Visual: Reaction Pathways & Hazards

ReactionPathways AcPh Acetophenone Meta 3-Nitroacetophenone (Target) AcPh->Meta HNO3/H2SO4 < 5°C Ortho 2-Nitroacetophenone (Impurity) AcPh->Ortho Trace Oxid Nitrobenzoic Acids (Red Fumes) AcPh->Oxid > 20°C Oxidation DiNitro Dinitroacetophenone (EXPLOSION HAZARD) Meta->DiNitro Excess HNO3 High Temp

Standard Operating Procedure (SOP) Summary

StepActionCritical Control Point (CCP)
1 Charge Reactor Load 98% ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

. Start agitation. Cool to 0°C.
2 Substrate Addition Add Acetophenone slowly. Exothermic dissolution. Maintain

.
3 Nitration Dosing Add Mixed Acid (

) via subsurface dip tube.
4 Reaction Hold Stir at 5°C for 30-60 mins. Monitor for "secondary exotherm."
5 Quenching High Hazard. Pour reaction mass into ice water (never water into acid).
6 Filtration Filter the precipitated solid.[1] Wash to neutral pH.

References

  • Organic Syntheses , Coll.[2] Vol. 2, p. 434 (1943); Vol. 10, p. 74 (1930). m-Nitroacetophenone.[2][3] Link

  • Organic Process Research & Development . Safety of Nitration Reactions. (Search via ACS Publications for specific calorimetry data). Link

  • Bretherick's Handbook of Reactive Chemical Hazards. Nitration Incidents and Runaway Reactions. (Standard Industry Reference).
  • Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH. (Source for Criticality Classes and Stoessel Diagrams).[4] Link

  • CSB (Chemical Safety Board) . Investigation Reports on Reactive Hazards. Link

Sources

Solvent selection for crystallization of nitro-propoxy-acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of Nitro-Propoxy-Acetophenone

Status: Active Agent: Senior Application Scientist (Process Chemistry Division) Topic: Solvent Selection, Polymorph Control, and Troubleshooting Oiling Out

Introduction: The Challenge of Amphiphilic Nitro-Aromatics

Welcome. If you are crystallizing nitro-propoxy-acetophenone (likely 3'-nitro-4'-propoxyacetophenone or a related isomer used in leukotriene antagonist synthesis like Pranlukast), you are dealing with a "Janus" molecule. It possesses a polar, electron-withdrawing nitro-acetophenone core and a lipophilic propoxy tail.

This duality creates a specific set of challenges:

  • Oiling Out (Liquid-Liquid Phase Separation): The lipophilic tail lowers the melting point, often causing the compound to separate as an oil before crystallizing.

  • Polymorphism: The nitro group's rotational freedom often leads to multiple crystal forms (metastable vs. stable).

  • Solvent Affinity: It is too soluble in pure halogenated solvents but often oils out in aqueous alcohols.

This guide replaces standard textbook advice with field-proven protocols for this specific chemical class.

Module 1: Solvent Selection Strategy

Q: Which solvent system gives the best balance between yield and purity for this specific nitro-aromatic?

A: Do not rely on single solvents. The propoxy chain requires a binary system to control supersaturation without triggering oiling out.

Recommended Solvent Systems
System TypeSolvent PairRoleTechnical Verdict
Primary Rec. (Cooling) Ethanol (95%) or Methanol Single SolventBest for Initial Screening. Nitro-propoxy-acetophenones typically show a steep solubility curve in hot alcohols. Risk:[1][2][3][4] Oiling out if water content is too high.
High Purity (Anti-solvent) Ethyl Acetate / Hexanes Solvent / Anti-solventBest for Impurity Rejection. Dissolve in min. vol. hot EtOAc; add warm Hexanes until turbid. Benefit: Rejects polar tarry impurities common in nitration reactions.
Scale-Up Option Toluene Single SolventBest for Polymorph Stability. Aromatic stacking often favors the stable thermodynamic polymorph. Drawback: Lower yield due to higher solubility at ambient temp.

The "Golden Rule" for this Molecule: Avoid Water/Alcohol mixtures if your crude purity is <90%. The presence of water dramatically decreases the solubility of the "oil" phase, forcing the compound out of solution as liquid droplets before it can nucleate as a solid.

Module 2: Troubleshooting "Oiling Out" (LLPS)

Q: My solution turns into a cloudy emulsion (milky oil) upon cooling instead of forming crystals. How do I fix this?

A: You are encountering Liquid-Liquid Phase Separation (LLPS) .[5][6] This happens because the metastable zone width (MSZW) is too wide, or the melting point of your solid in the solvent is lower than the saturation temperature.

The Rescue Protocol (Thermodynamic Reset):

  • Stop Cooling: Do not cool further; the oil will solidify into an impure glass/gum.

  • Re-heat: Heat the mixture back to reflux until the solution is clear (homogeneous).

  • Seed at High Temp: Add 0.1% wt/wt pure seed crystals at the boiling point (or just below). This provides a template for surface growth, bypassing the high energy barrier of nucleation.

  • Adiabatic Cooling: Turn off the heat source and allow the vessel to cool to room temperature with the oil bath attached. This ensures the cooling rate is extremely slow (<0.5°C/min), favoring crystal growth over oil formation.

Visualizing the Oiling Out Mechanism

OilingOutLogic Start Solution is Homogeneous (Hot) Cooling Cooling Applied Start->Cooling Check Observation: Milky Emulsion / Oil Droplets? Cooling->Check Oil LLPS (Oiling Out) Occurred Impurity Trap Check->Oil Yes Crystal Nucleation (Solid Formation) Purification Check->Crystal No Remedy1 Action: Re-heat to Clear Point Oil->Remedy1 Rescue Remedy2 Action: Add Seed Crystals (0.1%) Remedy1->Remedy2 Remedy3 Action: Slow Cool (10°C/hr) Remedy2->Remedy3 Remedy3->Crystal Bypasses Oil Phase

Caption: Logic flow for detecting and remediating Liquid-Liquid Phase Separation (Oiling Out).

Module 3: Polymorphism & Purity Control

Q: I obtained crystals, but the melting point is 5°C lower than the literature value. Is it wet?

A: While residual solvent is possible, polymorphism is the likely culprit. Nitro-acetophenones are known to pack in different motifs (e.g., centrosymmetric vs. non-centrosymmetric) depending on the solvent.

Diagnostic Steps:

  • DSC (Differential Scanning Calorimetry): Run a thermal scan.[7]

    • Sharp Peak: Pure polymorph.

    • Small pre-peak: Solid-solid transition (Metastable

      
       Stable).
      
  • Solvent Memory:

    • Kinetic Form (Metastable): Often produced by rapid precipitation from Methanol .

    • Thermodynamic Form (Stable): Often produced by slow evaporation or cooling from Toluene .

Action: If you need the stable form (usually for higher melting point and stability), slurry your current solid in Toluene at 50°C for 4 hours. This "Ostwald Ripening" process converts metastable fines into stable, larger crystals.

Module 4: Standard Operating Procedure (SOP)

Protocol: Recrystallization of 3'-Nitro-4'-Propoxyacetophenone

  • Dissolution: Place 10g of crude solid in a flask. Add Ethanol (absolute) gradually at reflux (approx. 80°C).

    • Target: 5-7 mL solvent per gram of solute.

    • Note: If insoluble black specs remain, perform a hot filtration immediately.

  • Nucleation Point: Remove from heat. Allow to cool to ~60°C.

    • Critical Step: Add seed crystals here.[7]

  • Crystallization: Allow to cool to room temperature (25°C) over 2 hours.

    • Stirring: Use overhead stirring at low RPM (prevent grinding crystals).

  • Finishing: Cool to 0-5°C (ice bath) for 30 minutes to maximize yield.

  • Isolation: Filter. Wash with cold Ethanol (0°C). Dry in a vacuum oven at 45°C.

Workflow Logic

ProtocolFlow Step1 1. Dissolve in Hot Ethanol (Reflux) Step2 2. Hot Filtration (Remove Insolubles) Step1->Step2 Step3 3. Cool to Cloud Point (approx 60°C) Step2->Step3 Step4 4. SEEDING (Critical Step) Step3->Step4 Step5 5. Slow Cool to 20°C (2 hours) Step4->Step5 Step6 6. Chill to 0°C (Yield Boost) Step5->Step6

Caption: Step-by-step cooling crystallization workflow emphasizing the seeding point.

References

  • Vertex AI Search. (2024). Influence of Solvent Selection on Crystallizability and Polymorphic Selectivity. Retrieved from 8

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Causes and Remedies. Retrieved from 5

  • BenchChem. (2025).[9] Solvent Selection for Effective Recrystallization of Nitroaromatic Compounds. Retrieved from 9

  • TSI Journals. (2013). Synthesis of Pranlukast and Intermediates (4-(4-phenylbutoxy)benzoic acid). Retrieved from

  • LibreTexts. (2022). Troubleshooting: Oiling Out and Impurity Rejection. Retrieved from 4

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 1-(3-nitro-4-propoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out for its ability to provide detailed information about the molecular structure of a compound in solution. This guide offers an in-depth analysis of the ¹H NMR spectrum of 1-(3-nitro-4-propoxyphenyl)ethanone, a substituted acetophenone derivative. We will dissect its predicted spectrum, compare it with related analogues to understand substituent effects, and provide a robust experimental protocol for data acquisition. This document is intended for researchers, scientists, and drug development professionals who rely on precise spectral interpretation for their work.

Predicted ¹H NMR Spectrum: A Structural Blueprint

The structure of 1-(3-nitro-4-propoxyphenyl)ethanone presents a fascinating case for ¹H NMR analysis, featuring a trisubstituted aromatic ring and two distinct aliphatic chains. Each substituent—the electron-withdrawing nitro and acetyl groups and the electron-donating propoxy group—exerts a profound influence on the electronic environment of the nearby protons, resulting in a characteristic and predictable spectrum.

Let's deconstruct the molecule and predict the spectral features for each unique proton environment.

G cluster_0 1-(3-nitro-4-propoxyphenyl)ethanone A C B C A->B acetyl C(=O)CH₃ (H-d) A->acetyl 1 C C B->C H2 H-2 B->H2 2 D C C->D nitro NO₂ C->nitro 3 E C D->E propoxy O-CH₂(a')-CH₂(b')-CH₃(c') D->propoxy 4 F C E->F H5 H-5 E->H5 5 F->A H6 H-6 F->H6 6

Caption: Molecular structure of 1-(3-nitro-4-propoxyphenyl)ethanone with proton labeling.

Based on the structure, we can predict the following signals. The analysis assumes a standard deuterated solvent such as chloroform-d (CDCl₃).

Proton LabelIntegrationPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-2 1H~ 8.4 - 8.6Doublet (d)Jmeta = ~2-3 HzStrongly deshielded by the ortho-nitro group; meta-coupled to H-6.[1][2]
H-5 1H~ 8.1 - 8.3Doublet of Doublets (dd)Jortho = ~8-9 Hz, Jpara ≈ 0 HzDeshielded by the ortho-acetyl group; ortho-coupled to H-6. Para coupling to H-2 is typically negligible.[3][4]
H-6 1H~ 7.1 - 7.3Doublet (d)Jortho = ~8-9 HzShielded by the ortho-propoxy group; ortho-coupled to H-5.[1]
H-a' (-OCH₂-)2H~ 4.1 - 4.3Triplet (t)Jvicinal = ~6-7 HzDeshielded by the adjacent electronegative oxygen atom.[1]
H-b' (-CH₂-)2H~ 1.9 - 2.1Sextet or Multiplet (m)Jvicinal = ~6-7 HzCoupled to five adjacent protons (H-a' and H-c').
H-c' (-CH₃)3H~ 1.0 - 1.2Triplet (t)Jvicinal = ~6-7 HzStandard terminal methyl group in a propyl chain.
H-d (-COCH₃)3H~ 2.6 - 2.7Singlet (s)N/ACharacteristic chemical shift for an acetyl methyl group attached to an aromatic ring.[1][5]

Comparative Spectral Analysis: Understanding Substituent Effects

To truly appreciate the spectral features of our target molecule, it is instructive to compare its predicted ¹H NMR data with that of simpler, structurally related compounds. This comparison highlights the additive nature of substituent effects on the chemical shifts of aromatic protons.

CompoundH-2H-5H-6Reference Acetyl CH₃
Acetophenone 7.96 (ortho)7.46 (meta)7.56 (para)2.61 ppm[5]
3'-Nitroacetophenone 8.75 (H-2')8.42 (H-4')7.70 (H-5')2.70 ppm
1-(3-nitro-4-propoxyphenyl)ethanone (Predicted) ~ 8.5 (H-2)~ 8.2 (H-5)~ 7.2 (H-6)~ 2.65 ppm

Analysis:

  • The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group significantly deshields protons that are ortho and para to it.[1][2][6] In 3'-nitroacetophenone, the H-2' proton, which is ortho to the nitro group, is shifted far downfield to ~8.75 ppm.

  • The Acetyl Group (-COCH₃): This is a moderately deactivating, electron-withdrawing group that primarily deshields the ortho protons.[3][4] In acetophenone, the ortho protons (equivalent to H-2 and H-6 positions) appear at 7.96 ppm.[5]

  • The Propoxy Group (-OPr): An electron-donating group, the propoxy group shields its ortho and para protons, causing them to resonate at a higher field (lower ppm).[1]

  • Synergistic Effects: In our target molecule, H-2 is ortho to the strongly deshielding nitro group, making it the most downfield aromatic proton. H-5 is ortho to the deshielding acetyl group. H-6, however, is ortho to the shielding propoxy group, causing it to appear significantly upfield compared to the other aromatic protons, despite being meta to the nitro group. This clear separation of the three aromatic signals is a key diagnostic feature for confirming the 1,3,4-trisubstitution pattern.

Experimental Protocol for ¹H NMR Data Acquisition

The integrity of NMR data is contingent upon a meticulously executed experimental protocol. The following is a self-validating workflow for acquiring a high-quality ¹H NMR spectrum of 1-(3-nitro-4-propoxyphenyl)ethanone.

G cluster_workflow ¹H NMR Acquisition Workflow A Sample Preparation ~10 mg of compound B Solvent Selection 0.7 mL CDCl₃ with 0.03% TMS A->B C Dissolution & Transfer Dissolve sample, transfer to 5mm NMR tube B->C D Spectrometer Setup 400 MHz Spectrometer C->D E Lock & Shim Lock on deuterium signal, perform auto-shimming D->E F Acquisition Standard ¹H pulse sequence, 16 scans E->F G Data Processing Fourier Transform, Phase & Baseline Correction F->G H Analysis Integration, Peak Picking, & Structural Assignment G->H

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of solid 1-(3-nitro-4-propoxyphenyl)ethanone. The sample should be dry and free of residual solvents from synthesis.[7]

  • Solvent Choice: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Chloroform is a good starting point for compounds of average polarity.[7] Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS) at 0.03% v/v, for accurate chemical shift referencing (δ = 0.00 ppm).[8] The residual proton signal of CDCl₃ will appear as a singlet at approximately 7.26 ppm.[8]

  • Transfer: Transfer the resulting solution into a clean, dry 5 mm NMR tube. If any solid remains undissolved, filter the solution through a small cotton plug in a pipette.[7]

  • Instrument Setup: Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

  • Locking and Shimming: The instrument's software will "lock" onto the deuterium signal of the CDCl₃ solvent to maintain a stable magnetic field. Perform an automated shimming routine to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp, well-resolved peaks.

  • Data Acquisition: Acquire the spectrum using a standard one-pulse ¹H sequence. Typically, 16 to 32 scans are sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.

  • Processing: The acquired Free Induction Decay (FID) signal is processed using a Fourier Transform. The resulting spectrum should be carefully phase-corrected and baseline-corrected to ensure accurate integration.

  • Analysis: Integrate all signals, identify the chemical shift and multiplicity of each peak, and calculate the coupling constants. Assign each signal to the corresponding protons in the molecule based on the principles outlined in this guide.

Conclusion

The ¹H NMR spectrum of 1-(3-nitro-4-propoxyphenyl)ethanone provides a wealth of structural information that is readily interpretable. The distinct chemical shifts and coupling patterns of the aliphatic and, most notably, the aromatic protons serve as a definitive fingerprint for the molecule. The significant downfield shift of the proton ortho to the nitro group, combined with the characteristic splitting of the three-proton aromatic system and the clear signals from the propoxy and acetyl groups, allows for unambiguous confirmation of its structure. By comparing this spectrum to simpler analogues, we gain a deeper understanding of how electronic effects dictate spectral appearance. The provided protocol ensures the acquisition of high-fidelity data, forming a reliable foundation for any research or development endeavor involving this compound.

References

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Available from: [Link]

  • Yamaguchi, I. (1962). Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance. Molecular Physics, 6(1), 105-111. Available from: [Link]

  • The Organic Chemistry Tutor. (2018). Chemical Shift In NMR Spectroscopy. YouTube. Available from: [Link]

  • Scribd. Acetophenone H NMR. Available from: [Link]

  • University of Rochester, Department of Chemistry. How to Get a Good ¹H NMR Spectrum. Available from: [Link]

  • University of Calgary. Spectroscopy Tutorial: Nitro Groups. Available from: [Link]

  • University of Regensburg. ¹H NMR Spectroscopy. Available from: [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Available from: [Link]

  • Lin, R., Chen, F., & Jiao, N. (2012). Supporting Information for: Cu-Catalyzed Aerobic Oxidation of Ketones to α-Ketoesters. Organic Letters. Available from: [Link]

  • PubChem. 1-(4-Methoxy-3-nitrophenyl)ethanone. Available from: [Link]

  • Chemistry Stack Exchange. Determining the coupling on a substituted benzene ring. Available from: [Link]

  • University of Wisconsin-Madison. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Available from: [Link]

  • University of California, Los Angeles. Notes on NMR Solvents. Available from: [Link]

  • Oregon State University. ¹H NMR Chemical Shift. Available from: [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

  • NIST. Ethanone, 1-(3-nitrophenyl)-. Available from: [Link]

  • ResearchGate. Figure S29. ¹H NMR spectrum of 1-(3-Nitrophenyl)ethanone oxime (2o). Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

Sources

Spectroscopic Profiling: FTIR Analysis of Nitro and Ketone Moieties in Acetophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the vibrational signatures of nitro (


) and ketone (

) functional groups within acetophenone derivatives. It is designed for researchers synthesizing drug intermediates who need to differentiate between specific isomers (e.g., para- vs. meta- substitution) and validate reaction endpoints.

Scope:

  • Primary Focus: p-Nitroacetophenone and m-Nitroacetophenone.

  • Alternatives Analyzed: Unsubstituted Acetophenone (baseline) and p-Aminoacetophenone (contrast for electronic effects).

  • Technique: Fourier Transform Infrared Spectroscopy (FTIR) using Attenuated Total Reflectance (ATR) and KBr pellet transmission.

Theoretical Framework: Electronic Effects on Wavenumbers

To accurately interpret the spectra, one must understand the causality behind peak shifts. The vibrational frequency (


) of the carbonyl group is dictated by the bond force constant (

), which is heavily influenced by electronic effects from the aromatic ring.
The Push-Pull Mechanism
  • Conjugation (Mesomeric Effect): Delocalization of

    
    -electrons usually increases the single-bond character of the 
    
    
    
    bond, lowering the frequency.
  • Inductive Effect (

    
    ):  Electron-withdrawing groups (EWG) like nitro groups pull electron density through the sigma bond framework, shortening the 
    
    
    
    bond and increasing the frequency.
  • Resonance Effect (

    
    ): 
    
    • Nitro (Para): Strong

      
       effect withdraws density, preventing the phenyl ring from donating to the carbonyl. This retains the double-bond character of the 
      
      
      
      , causing a blue shift (higher wavenumber) relative to the parent acetophenone.
    • Amino (Para): Strong

      
       effect donates density, increasing single-bond character, causing a red shift  (lower wavenumber).
      

ElectronicEffects cluster_0 Nitro (EWG) cluster_1 Amino (EDG) Substituent Substituent on Ring Effect Electronic Effect Substituent->Effect Determines BondOrder C=O Bond Character Effect->BondOrder Modifies EWG Electron Withdrawing (-I, -R) Effect->EWG EDG Electron Donating (+R) Effect->EDG Shift Frequency Shift (cm⁻¹) BondOrder->Shift Dictates Stiff Retains Double Bond (Stiffer Bond) EWG->Stiff Blue Blue Shift (> 1685 cm⁻¹) Stiff->Blue Single Increases Single Bond (Weaker Bond) EDG->Single Red Red Shift (< 1680 cm⁻¹) Single->Red

Figure 1: Mechanistic flow of substituent effects on carbonyl vibrational frequency.

Comparative Analysis: Product vs. Alternatives

The following data compares p-nitroacetophenone against its isomers and the unsubstituted parent. All values represent solid-state measurements (ATR/KBr), as these compounds are typically crystalline solids at room temperature.

Table 1: Characteristic Peak Comparison
CompoundStructure TypeC=O Stretch (

)
NO₂ Asymmetric (

)
NO₂ Symmetric (

)
Mechanistic Insight
Acetophenone Parent (Reference)~1685 cm⁻¹N/AN/ABaseline conjugation with phenyl ring.[1]
p-Nitroacetophenone Target Product 1690 – 1700 cm⁻¹ 1520 – 1535 cm⁻¹ 1345 – 1355 cm⁻¹ EWG (-R, -I) reduces ring conjugation to C=O, increasing

.
m-Nitroacetophenone Isomeric Alternative1690 – 1705 cm⁻¹1530 – 1540 cm⁻¹1350 – 1360 cm⁻¹Inductive effect (-I) dominates; meta position prevents direct resonance with C=O.
p-Aminoacetophenone Electronic Contrast~1660 – 1670 cm⁻¹N/AN/AEDG (+R) increases single-bond character, significantly lowering

.
Detailed Spectral Interpretation
  • The Carbonyl Region (1650–1720 cm⁻¹):

    • Differentiation: The p-nitro derivative exhibits a sharp, intense band near 1695 cm⁻¹. If the spectrum shows a peak below 1680 cm⁻¹, the sample is likely contaminated with electron-donating byproducts (e.g., unreacted precursors if synthesizing from amino-derivatives) or moisture.

    • Isomer Distinctions: While meta and para isomers have similar C=O shifts, the fingerprint region (below 1000 cm⁻¹) is required for definitive identification. Para-substitution typically shows a strong bending band ~850 cm⁻¹ (C-H out-of-plane), whereas meta shows bands ~780 cm⁻¹ and ~680 cm⁻¹.

  • The Nitro Region (1300–1550 cm⁻¹):

    • Validation: The presence of both the asymmetric (~1525 cm⁻¹) and symmetric (~1350 cm⁻¹) bands is mandatory for confirming the nitro group.

    • Intensity: These bands are often the strongest in the spectrum, rivaling the carbonyl peak.[2][3]

Experimental Protocol: Self-Validating Workflows

For routine analysis, Diamond ATR (Attenuated Total Reflectance) is the recommended "Product" choice due to speed and reproducibility. KBr Pellet transmission is the "Alternative" method, reserved for high-resolution fingerprinting or when ATR crystal contact is poor.

Method A: Diamond ATR (Recommended)

Best for: Rapid QC, solid powders, reaction monitoring.

Protocol:

  • Background: Collect an air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading: Place ~5 mg of dry p-nitroacetophenone powder onto the diamond crystal.

  • Compression: Apply pressure using the anvil until the force gauge reaches the "optimum" zone (typically >80 lbs force). Critical: Poor contact yields noisy spectra.

  • Acquisition: Scan sample (32 scans).

  • Correction: Apply "ATR Correction" in software (adjusts for penetration depth vs. wavelength).

Method B: KBr Pellet (Legacy/High-Res)

Best for: Publication-quality spectra, resolving weak overtone bands.

Protocol:

  • Ratio: Mix 2 mg sample with 200 mg spectroscopic grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar until a fine, flour-like consistency is achieved. Caution: Do not over-grind to the point of absorbing atmospheric water.

  • Pressing: Compress in a hydraulic die at 10 tons for 2 minutes to form a transparent disk.

  • Check: If the pellet is opaque (white), light scattering will distort the baseline (Christiansen effect). Regrind and repress.

Workflow Diagram

ExperimentalWorkflow Start Start: Solid Sample Choice Select Method Start->Choice ATR_Clean Clean Crystal (Isopropanol) Choice->ATR_Clean Routine QC KBr_Mix Mix 1:100 with KBr Choice->KBr_Mix High Resolution ATR_Load Load Sample & Clamp ATR_Clean->ATR_Load ATR_Scan Scan (ATR Correction) ATR_Load->ATR_Scan Validate Validation Checkpoints: 1. C=O > 1690? 2. NO2 doublet present? 3. No broad OH (3400)? ATR_Scan->Validate KBr_Press Press @ 10 Tons KBr_Mix->KBr_Press KBr_Check Pellet Transparent? KBr_Press->KBr_Check KBr_Check->KBr_Mix No (Regrind) KBr_Scan Scan (Transmission) KBr_Check->KBr_Scan Yes KBr_Scan->Validate

Figure 2: Decision matrix and workflow for FTIR analysis of acetophenone derivatives.

Troubleshooting & Critical Checkpoints

IssueSpectral SymptomRoot CauseCorrective Action
Water Interference Broad peak at 3200–3500 cm⁻¹; noise at 1600 cm⁻¹.Wet KBr or wet sample.Dry KBr at 110°C overnight. Vacuum dry sample.
Peak Saturation Flat-topped peaks (absorbance > 1.5).Sample too concentrated.ATR: Use less pressure. KBr: Dilute with more KBr.
Ambiguous C=O Split peak or shoulder at 1680/1695 cm⁻¹.Mixture of isomers or Fermi resonance.Recrystallize sample. Check melting point.[4]
CO₂ Doublet Sharp doublet at 2350 cm⁻¹.Atmospheric background change.Re-run background scan immediately before sample.

References

  • NIST Mass Spectrometry Data Center. Acetophenone, 4'-nitro- Infrared Spectrum.[5][6] NIST Standard Reference Database 69: NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 2684 (p-Nitroacetophenone). Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Authoritative text on electronic effects and wavenumbers).

Sources

Mass spectrometry fragmentation pattern of 3'-nitro-4'-propoxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Mass Spectrometry Fragmentation Pattern of 3'-Nitro-4'-Propoxyacetophenone

Executive Summary

3'-Nitro-4'-propoxyacetophenone (MW 223.23 Da) is a functionalized aromatic ketone often encountered as a synthetic intermediate in the production of local anesthetics (e.g., analogs of oxybuprocaine or ropivacaine precursors). Its mass spectrometry (MS) profile is distinct, characterized by a competition between the labile propoxy side chain and the electron-withdrawing nitro group.

This guide provides a technical analysis of its fragmentation dynamics under Electron Ionization (EI) at 70 eV. Unlike simple acetophenones, the "performance" of this molecule in MS is defined by a dominant McLafferty-like rearrangement involving the propoxy group, which serves as a critical diagnostic filter against structural analogs like 3'-nitro-4'-methoxyacetophenone.

Technical Deep Dive: Fragmentation Mechanics

The fragmentation pattern is governed by three functional moieties: the acetyl group (position 1), the nitro group (position 3), and the propoxy group (position 4).

The Primary Pathway: Propoxy-Driven Rearrangement

The most significant "performance" characteristic of 3'-nitro-4'-propoxyacetophenone is the lability of the propyl chain.

  • Mechanism: A site-specific Hydrogen transfer from the

    
    -carbon of the propoxy chain to the ether oxygen (or potentially the nitro oxygen via an ortho-effect), followed by the elimination of a neutral propene  molecule (
    
    
    
    ).
  • Result: This generates a stable radical cation at m/z 181 (corresponding to the 3-nitro-4-hydroxyacetophenone ion).

  • Diagnostic Value: This Neutral Loss of 42 Da is the primary differentiator from methoxy or ethoxy analogs, which cannot eliminate propene.

Secondary Pathways: The Nitro-Acetyl Interplay

Once the propene is lost (or in competition with it), the core aromatic system fragments via standard nitro-aromatic channels:

  • 
    -Cleavage (Acetyl):  Loss of the methyl radical (
    
    
    
    , 15 Da) from the ketone. This typically occurs after propene loss, shifting m/z 181
    
    
    m/z 166 .
  • Nitro Group Scission:

    • Loss of

      
       (46 Da):  Direct cleavage of the C-N bond.
      
    • Nitro-Nitrite Rearrangement: Isomerization of

      
       to 
      
      
      
      , followed by loss of
      
      
      (30 Da). This is often less intense in the presence of a strong ortho-donor like the hydroxyl group formed after propene loss.

Comparative Analysis: Product vs. Alternatives

To validate the identity of 3'-nitro-4'-propoxyacetophenone, it must be compared against its structural "alternatives" (impurities or homologs).

Table 1: Diagnostic Ion Comparison

Feature3'-Nitro-4'-Propoxyacetophenone (Target)3'-Nitro-4'-Methoxyacetophenone (Analog)4'-Propoxyacetophenone (Non-Nitro)
Molecular Ion (

)
m/z 223 (Weak/Moderate)m/z 195 (Strong)m/z 178 (Moderate)
Primary Neutral Loss 42 Da (Propene)

m/z 181
15 Da (Methyl)

m/z 180
42 Da (Propene)

m/z 136
Nitro-Specific Ions m/z 30 (

), m/z 135 (

)
m/z 30 (

), m/z 149 (

)
Absent
Base Peak (Predicted) m/z 181 (Phenolic ion)m/z 180 (Acylium ion)m/z 121 (Hydroxy-benzoyl)

Key Insight: The target molecule is distinguished by the specific sequence: 223


 181 

166
. The methoxy analog lacks the 42 Da loss channel, while the non-nitro analog lacks the odd-electron nitrogen fragments.

Visualization of Signaling Pathways

The following diagram maps the logical flow of fragmentation, highlighting the critical nodes for identification.

Fragmentation M_Ion Molecular Ion (M+) m/z 223 [C11H13NO4]+. Phenol_Ion Nitro-Phenol Ion m/z 181 [M - C3H6]+. M_Ion->Phenol_Ion McLafferty-like - Propene (42 Da) Direct_Acyl Acylium Ion (Intact Propoxy) m/z 208 [M - CH3]+ M_Ion->Direct_Acyl alpha-cleavage - CH3 (15 Da) Direct_DeNitro De-nitro Ion m/z 177 [M - NO2]+ M_Ion->Direct_DeNitro - NO2 (46 Da) Acyl_Phenol Acylium Ion m/z 166 [181 - CH3]+ Phenol_Ion->Acyl_Phenol - CH3 (15 Da) DeNitro_Phenol De-nitro Ion m/z 135 [181 - NO2]+ Phenol_Ion->DeNitro_Phenol - NO2 (46 Da)

Caption: Predicted EI fragmentation tree. The green node (m/z 181) represents the dominant diagnostic species resulting from propene elimination.

Experimental Protocols

To replicate these results or validate the compound in a drug development workflow, use the following standardized protocol.

Method A: GC-MS (Standard Identification)
  • Instrument: Single Quadrupole or Triple Quadrupole GC-MS (e.g., Agilent 5977).

  • Inlet: Split/Splitless at 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • Ion Source: EI at 70 eV, 230°C.

  • Scan Range: m/z 40–300.

  • Validation Criterion: Look for the co-elution of the parent peak (m/z 223) with the base peak (m/z 181). If m/z 181 is absent and m/z 195 is present, suspect the methoxy impurity.

Method B: LC-MS/MS (Trace Analysis)
  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Precursor Ion:

    
    .
    
  • MRM Transitions:

    • Quantifier: 224.2

      
       182.1 (Loss of Propene, analogous to EI).
      
    • Qualifier: 224.2

      
       164.1 (Combined loss of Propene + Water/OH).
      

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 4'-Methoxy-3'-nitroacetophenone (CAS 6277-38-9). National Institute of Standards and Technology.[1][2] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. 4th Edition. University Science Books. (Mechanistic rules for McLafferty rearrangement in alkyl-aryl ethers).

Sources

Comparative Guide: HPLC Purity Analysis of 1-(3-nitro-4-propoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of 1-(3-nitro-4-propoxyphenyl)ethanone . This compound is a critical intermediate in the synthesis of Catechol-O-Methyltransferase (COMT) inhibitors (e.g., analogs of Opicapone and Entacapone).

Ensuring the purity of this intermediate is vital because downstream chemical steps—often involving condensation or oxidation—amplifies the presence of regioisomers and de-alkylated byproducts. This guide compares a Generic Isocratic Method against an Optimized Gradient Method , demonstrating why the latter is the required standard for pharmaceutical-grade analysis.

The Analytical Challenge

The molecule 1-(3-nitro-4-propoxyphenyl)ethanone presents specific chromatographic challenges:

  • Regio-Isomerism: The nitration of 4-propoxyacetophenone can yield the unwanted ortho-isomer (2-nitro) alongside the desired meta-isomer (3-nitro). These isomers possess identical mass and similar hydrophobicity.

  • Hydrolysis Degradants: The propoxy ether linkage is susceptible to acid-catalyzed hydrolysis, yielding 1-(3-nitro-4-hydroxyphenyl)ethanone . This phenolic impurity ionizes at neutral pH, causing peak tailing.

  • Starting Material Carryover: Unreacted 4-propoxyacetophenone lacks the nitro group, significantly altering its UV absorption profile and retention behavior.

Impurity Profile Targets
Impurity TypeChemical StructureRelative PolarityDetection Challenge
Analyte 1-(3-nitro-4-propoxyphenyl)ethanone Medium Target
Impurity A1-(4-propoxyphenyl)ethanoneNon-polarLate eluter; weak UV at 254 nm
Impurity B1-(3-nitro-4-hydroxyphenyl)ethanonePolarTailing at pH > 4.0
Impurity C1-(2-nitro-4-propoxyphenyl)ethanoneMediumCo-elutes on standard C18

Method Comparison

We evaluated two distinct approaches. Method A represents a standard "scouting" protocol often used in early synthetic checks. Method B is the optimized stability-indicating method developed for Quality Control (QC).

Method A: The "Generic" Isocratic Approach

Often used for quick reaction monitoring but fails in purity profiling.

  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 5 µm, 150 x 4.6 mm.

  • Mobile Phase: Acetonitrile : Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 254 nm.

Performance Verdict: FAILED

  • Issue: The critical pair (3-nitro vs. 2-nitro isomers) co-elutes.

  • Issue: The phenolic impurity (Impurity B) exhibits severe tailing (T > 2.0) due to silanol interactions at neutral pH.

Method B: The "Optimized" Gradient Approach (Recommended)

Designed for resolution of isomers and sharp peak shape for phenolic degradants.

  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 3 µm, 150 x 4.6 mm.

    • Rationale: The Phenyl-Hexyl stationary phase utilizes

      
       interactions to separate the nitro-positional isomers, which standard C18 cannot achieve based on hydrophobicity alone.
      
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1).

    • Rationale: Suppresses ionization of the phenolic hydroxyl group on Impurity B, ensuring it elutes as a sharp, neutral species.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0-2 min: 30% B (Isocratic hold for polar impurities)

    • 2-15 min: 30%

      
       80% B (Linear gradient)
      
    • 15-20 min: 80% B (Wash)

    • 20-25 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 270 nm (Optimized for nitro-aromatic absorbance).

  • Column Temp: 30°C.

Performance Verdict: PASSED

  • Result: Baseline resolution of all three critical impurities.

Experimental Data Comparison

The following data summarizes the performance of both methods on a spiked sample containing 1.0% of each impurity.

System Suitability Data
ParameterMethod A (Generic C18)Method B (Phenyl-Hexyl + Acid)Acceptance Criteria
Retention Time (Main Peak) 4.2 min9.8 minN/A
Resolution (

) (Iso/Main)
0.8 (Co-elution) 2.4 (Baseline)

Tailing Factor (

) (Impurity B)
2.3 (Severe)1.1 (Excellent)

Theoretical Plates (

)
~4,500> 12,000

LOD (Impurity A) 0.05%0.01%

Interpretation: Method A fails to resolve the regioisomer (Impurity C) from the main peak, leading to a false high purity calculation. Method B resolves this pair due to the orthogonal selectivity of the Phenyl-Hexyl phase.

Detailed Experimental Protocol (Method B)

Reagents
  • Acetonitrile: HPLC Grade (Sigma-Aldrich or equivalent).

  • Water: Milli-Q (18.2 M

    
    ).
    
  • Phosphoric Acid (85%): Analytical Grade.

  • Reference Standards: 1-(3-nitro-4-propoxyphenyl)ethanone (>99.0%).

Solution Preparation
  • Diluent: Mix Water:Acetonitrile (50:50 v/v).

  • Standard Stock Solution (0.5 mg/mL): Accurately weigh 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in 20 mL of Acetonitrile; dilute to volume with Diluent.

  • Sample Solution: Prepare the test sample at 0.5 mg/mL using the same procedure.

  • System Suitability Solution: Spike the Standard Stock Solution with 1.0% of Impurity B (4-hydroxy analog) and Impurity C (2-nitro isomer) to verify resolution.

Execution Steps
  • Conditioning: Flush the column with Mobile Phase B for 10 minutes, then equilibrate with initial gradient conditions (30% B) for 20 minutes until baseline stabilizes.

  • Blank Injection: Inject Diluent to identify gradient ghosts.

  • SST Injection: Inject the System Suitability Solution. Verify

    
     between the Main Peak and Impurity C.
    
  • Sample Analysis: Inject samples in duplicate.

  • Calculation: Use the Area Normalization Method (if response factors are assumed equal) or External Standard Method (for assay).

Visualizing the Workflow

Figure 1: Method Development Logic

This decision tree illustrates why Method B was selected over Method A.

MethodLogic Start Start: Purity Analysis 1-(3-nitro-4-propoxyphenyl)ethanone CheckStruct Analyze Structure: Nitro group + Phenolic Ether Start->CheckStruct Choice1 Select Column Chemistry CheckStruct->Choice1 C18 Option A: C18 (Hydrophobicity only) Choice1->C18 Phenyl Option B: Phenyl-Hexyl (Hydrophobicity + Pi-Pi) Choice1->Phenyl ResultA Result A: Co-elution of 2-nitro & 3-nitro isomers C18->ResultA ResultB Result B: Separation of Isomers (Selectivity) Phenyl->ResultB PHCheck Mobile Phase pH Check ResultB->PHCheck Neutral Neutral pH PHCheck->Neutral Acidic Acidic pH (0.1% H3PO4) PHCheck->Acidic Tail Phenolic Impurity Tails (Ionized) Neutral->Tail Sharp Phenolic Impurity Sharp (Protonated) Acidic->Sharp Final Final Method: Phenyl-Hexyl + Acidic Gradient Sharp->Final

Caption: Logical workflow for selecting the stationary phase and pH conditions. The Phenyl-Hexyl phase provides necessary selectivity for nitro-isomers.

Figure 2: Routine Analysis Workflow

The standard operating procedure for executing this method in a QC environment.

Workflow Prep Sample Preparation (0.5 mg/mL in 50:50 ACN:H2O) SST System Suitability Test (Resolution > 1.5) Prep->SST Inject Sample Injection (10 µL) SST->Inject Pass Fail Investigate/Re-prep SST->Fail Fail Data Data Acquisition (270 nm) Inject->Data Calc Purity Calculation (% Area Normalization) Data->Calc Fail->Prep

Caption: Operational workflow for routine batch release testing.

References

  • Bial-Portela & Ca. S.A. (2012). Process for the preparation of Opicapone and intermediates thereof. US Patent 8,168,793. Link

    • Context: Describes the synthesis of nitro-vanillic intermediates and the purification challenges relevant to this structural class.
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons. Context: Authoritative source on using Phenyl-Hexyl phases for aromatic selectivity and pH control for ionizable compounds.
  • PubChem. (n.d.). Opicapone Compound Summary. National Center for Biotechnology Information. Link

    • Context: Provides structural data on the parent class of COMT inhibitors to valid
  • BenchChem. (2025).[2] Comparative Guide to HPLC Analysis for Purity Assessment of Nitro-Acetophenone Derivatives.

    • Context: General methodology for nitro-aromatic separ

Sources

Safety Operating Guide

Personal protective equipment for handling Ethanone, 1-(3-nitro-4-propoxyphenyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Operational Safety & Logistics: Handling Ethanone, 1-(3-nitro-4-propoxyphenyl)- Audience: Researchers, Process Chemists, and HSE Managers.[1][2]

Executive Safety Summary: The "Why" Behind the Protocol

As a Senior Application Scientist, I often see researchers treat nitro-aromatic intermediates as "just another solid reagent." This is a critical error. Ethanone, 1-(3-nitro-4-propoxyphenyl)- (often a key intermediate in the synthesis of COMT inhibitors or similar catechol-mimics) presents a dual-hazard profile that dictates specific handling protocols:

  • The Nitro Moiety (

    
    ):  While this molecule is generally stable, the nitro group introduces energetic potential  (sensitivity to shock/heat under confinement) and toxicological risks  (potential for methemoglobinemia and skin sensitization).
    
  • The Propoxy Tail (

    
    ):  This lipophilic chain increases the molecule's ability to permeate the stratum corneum (outer skin layer), acting as a vehicle for the toxic nitro group to enter systemic circulation.
    

Therefore, standard "lab coat and latex gloves" are insufficient . This guide outlines a barrier-based safety strategy designed to isolate the operator from the chemical's specific physical and toxicological properties.

Part 1: The Hazard Landscape

Before opening the container, verify the material against this profile. Note that specific GHS data may vary by synthesis lot; always prioritize the Certificate of Analysis (CoA) and SDS provided with your specific batch.

Parameter Data / Characteristic Operational Implication
Chemical Structure Acetophenone core with meta-nitro and para-propoxy substitutions.[1][2]Incompatible with Strong Reducers: Avoid contact with hydrides (

,

) or active metals until controlled reaction conditions are established.
Physical State Crystalline Solid / Powder (Yellow to Orange).Dust Hazard: Fine particulates drift easily. Static charge generation is highly likely during weighing.
Primary Routes Inhalation (Dust), Dermal Absorption.Systemic Risk: Nitro-aromatics can oxidize hemoglobin to methemoglobin.[1][2]
GHS Classification Warning: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).Sensitizer: Long-term low-level exposure may induce allergic dermatitis.[1][2]
Combustibility Organic Solid.Dust Explosion Risk: High surface area powder + nitro group = increased deflagration potential if dispersed in air.

Part 2: The Barrier Strategy (PPE)

This protocol uses a "Defense in Depth" approach. We do not rely on a single layer of protection.

Dermal Protection (The Lipophilic Barrier)

Because the propoxy group aids skin penetration, we must use materials with high chemical resistance and breakthrough times >480 minutes.

  • Primary Layer (Inner): Nitrile (4 mil) . Acts as a second skin and sweat barrier.

  • Secondary Layer (Outer): High-Density Nitrile (minimum 5-8 mil) or Silver Shield/Laminate gloves.[1][2]

    • Why? Standard latex is permeable to many organic nitro compounds. Laminate offers the best resistance against aromatic ketones.

  • Body: Tyvek® Lab Coat (or similar non-woven polyethylene).

    • Why? Cotton lab coats trap dust in the weave, creating a long-term exposure source. Tyvek sheds dust and prevents it from contacting street clothes.

    • Wrist Protection: Tape the outer glove over the Tyvek cuff to prevent powder from migrating up the sleeve.

Respiratory & Ocular Protection
  • Respiratory: Work must be performed in a Chemical Fume Hood . If weighing outside a hood (not recommended), a P100 (HEPA) half-face respirator is mandatory.[1] N95 masks are insufficient for fine organic dusts that may carry toxic vapors.

  • Eyes: Chemical Splash Goggles (indirect venting).

    • Why? Safety glasses allow dust to drift around the lenses and into the tear ducts, a rapid absorption route.

Part 3: Operational Workflow

The following diagram illustrates the safe handling lifecycle, emphasizing static control and waste segregation.

G cluster_safety Critical Safety Checks Storage 1. Storage (Cool, Dry, Dark) Weighing 2. Weighing (Static Control) Storage->Weighing Transport in Secondary Container Reaction 3. Reaction/Solubilization (Controlled Addition) Weighing->Reaction Dissolve immediately to reduce dust Waste 4. Disposal (Segregated Stream) Reaction->Waste Quench & Segregate Check1 Grounding Strap (Prevent Spark) Check1->Weighing Check2 No Metal Spatulas (Use Teflon/Ceramic) Check2->Weighing

Figure 1: Operational workflow for handling nitro-aromatic solids, emphasizing static control during the weighing phase.

Detailed Protocol Steps:
  • Weighing (The High-Risk Step):

    • Static Control: Nitro-aromatic powders are prone to static buildup.[1][2] Use an ionizing fan or anti-static gun on the weighing boat before adding the solid.

    • Tooling: Use ceramic or Teflon-coated spatulas .[1][2] Avoid metal-on-metal contact which could theoretically spark (though unlikely to ignite this specific compound, it is best practice for nitro compounds).[1][2]

    • Containment: Weigh inside the fume hood. If the balance is draft-sensitive, use a "balance enclosure" within the hood, not just a benchtop shield.

  • Solubilization:

    • Add the solvent to the solid, not the solid to the solvent, to minimize dust clouds.

    • Recommended Solvents: Dichloromethane (DCM), Ethyl Acetate.

    • Avoid: Acetone (if using strong bases subsequently, to avoid aldol side reactions).

  • Cleanup:

    • Do not dry sweep. If powder spills, cover with a wet paper towel (solvent-dampened) to suppress dust, then wipe up.[1]

Part 4: Emergency & Disposal Logistics

Decontamination (Spills)
  • Skin Contact: Immediately wash with soap and copious water for 15 minutes.[3][4] Do not use alcohol or organic solvents to clean skin; this will increase absorption of the nitro compound.

  • Surface Spill:

    • Isolate the area.

    • Mist the powder gently with water or an inert solvent (like heptane) to prevent airborne dust.

    • Wipe with absorbent pads.

    • Double-bag waste.[1]

Disposal (End of Life)
  • Waste Stream: High BTU Incineration .

  • Segregation:

    • DO NOT mix with strong oxidizing agents (peroxides, nitric acid) in the waste container.

    • DO NOT mix with strong reducing agents.[5]

    • Label clearly as "Organic Solid - Nitro Compound - Toxic."[1][2]

References

  • National Institute of Standards and Technology (NIST). Ethanone, 1-(3-nitrophenyl)- (Analogous Safety Data).[1][2] NIST Chemistry WebBook.[6] Available at: [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link][1][2]

  • National Institutes of Health (NIH) - PubChem. 1-(3-Propoxyphenyl)ethanone (Structural Analog Data).[1][2] Available at: [Link][1][2]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link][1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.